VU6028418
Description
Propriétés
Formule moléculaire |
C23H27F3N4O |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine |
InChI |
InChI=1S/C23H27F3N4O/c24-17-9-19(23(26)20(25)10-17)21-1-2-22(29-28-21)27-18-7-15-12-30(13-16(15)8-18)11-14-3-5-31-6-4-14/h1-2,9-10,14-16,18H,3-8,11-13H2,(H,27,29)/t15-,16+,18? |
Clé InChI |
ITSKPCHXUYILTR-BYICEURKSA-N |
SMILES isomérique |
C1COCCC1CN2C[C@H]3CC(C[C@H]3C2)NC4=NN=C(C=C4)C5=C(C(=CC(=C5)F)F)F |
SMILES canonique |
C1COCCC1CN2CC3CC(CC3C2)NC4=NN=C(C=C4)C5=C(C(=CC(=C5)F)F)F |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Strategy of VU6028418: A Potent and Selective M4 Muscarinic Receptor Antagonist
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
VU6028418 is a highly potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target in the central nervous system for the development of novel therapeutics for movement disorders such as dystonia and Parkinson's disease.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, in vitro and in vivo activities, and the experimental methodologies used for its characterization. It is important to note that, contrary to any potential misconception, this compound is not a positive allosteric modulator (PAM) of the M5 receptor but a selective antagonist of the M4 receptor.[1][6]
Core Mechanism of Action: Selective M4 Receptor Antagonism
This compound functions as a competitive antagonist at the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by the endogenous neurotransmitter acetylcholine (ACh), couples to Gαi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulates the activity of certain ion channels. By binding to the orthosteric site of the M4 receptor, this compound competitively blocks the binding of acetylcholine, thereby preventing receptor activation and downstream signaling.[1] This targeted antagonism of M4 receptors in brain regions like the striatum is believed to modulate cholinergic and dopaminergic neurotransmission, which is of therapeutic interest for movement disorders.[1][7]
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Species | IC50 (nM) |
| M4 mAChR | Calcium Mobilization | Human | 4.1[1][6] |
| M4 mAChR | Calcium Mobilization | Rat | 57[1] |
Table 2: In Vitro Selectivity of this compound against other Muscarinic Receptor Subtypes
| Target | Assay Type | Species | IC50 (µM) |
| M1 mAChR | Calcium Mobilization | Human | >10[1] |
| M2 mAChR | Calcium Mobilization | Human | 3.5[1] |
| M3 mAChR | Calcium Mobilization | Human | >10[1] |
| M5 mAChR | Calcium Mobilization | Human | >10[1] |
Table 3: Radioligand Binding Affinity
| Target | Radioligand | Species | Ki (nM) |
| M4 mAChR | [3H]NMS | Not Specified | 3.2[1] |
Table 4: In Vivo Pharmacokinetic Parameters
| Species | Route of Administration | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vss) | Elimination Half-life (t1/2) (h) |
| Rat | Oral | ≥100 | 6.1 | Large | >13[1] |
| Mouse | Oral | ≥100 | 17 | Large | >13[1] |
| Dog | Oral | 86 | 43 | Large | >13[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency and selectivity of this compound by measuring its ability to inhibit the increase in intracellular calcium triggered by acetylcholine in cells expressing specific muscarinic receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing individual human or rat muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, M5).[1]
-
Procedure:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added to the cells at varying concentrations.[1]
-
After an incubation period, an EC80 concentration of acetylcholine is added to stimulate the receptors.[1]
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The IC50 value, the concentration of this compound that inhibits 50% of the acetylcholine-induced response, is calculated.[1]
-
Radioligand Displacement Assay
This assay measures the binding affinity of this compound to the M4 receptor.
-
Materials: Cell membranes prepared from CHO cells expressing the human M4 receptor, [3H]N-methylscopolamine ([3H]NMS) as the radioligand.[1]
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound.[1]
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The Ki value, a measure of the binding affinity of this compound, is calculated from the IC50 value of displacement.[1]
-
In Vivo Model of Haloperidol-Induced Catalepsy
This animal model is used to assess the in vivo efficacy of this compound in a condition relevant to movement disorders.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are treated with haloperidol, a dopamine (B1211576) D2 receptor antagonist, to induce catalepsy, a state of motor immobility.
-
This compound is administered orally at different doses.[1]
-
The latency to withdraw from a standardized posture (e.g., forepaws on a raised bar) is measured at specific time points.
-
A dose-dependent reduction in the latency to withdraw indicates that this compound can reverse the cataleptic behavior.[1]
-
The M5 Receptor: A Distinct Target
While this compound is a selective M4 antagonist, the M5 muscarinic receptor is also a subject of significant research interest. M5 receptors are expressed at low levels in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area.[8][9] Studies using M5 knockout mice and emerging M5-selective ligands suggest that this receptor plays a role in the modulation of dopamine release and may be a therapeutic target for conditions such as addiction and cerebrovascular diseases.[8][10][11] To date, there are no reports of this compound acting as a positive allosteric modulator of the M5 receptor. The development of selective M5 modulators is an active area of research, distinct from the characterization of M4 antagonists like this compound.[10][11]
Conclusion
This compound is a well-characterized, potent, and selective M4 muscarinic acetylcholine receptor antagonist with oral bioavailability. Its mechanism of action involves the competitive blockade of acetylcholine binding to the M4 receptor, thereby inhibiting downstream signaling. In vivo studies have demonstrated its efficacy in animal models of movement disorders. The data presented in this guide underscore the potential of this compound as a valuable research tool and a preclinical candidate for the treatment of dystonia and other related conditions. It is crucial for researchers to accurately distinguish its M4-selective antagonist activity from the pharmacology of other muscarinic receptor subtypes, such as the M5 receptor.
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: VU6028418 M4 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) selectivity profile of VU6028418, a potent and selective antagonist. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a vital resource for researchers in neuroscience and drug development.
Core Compound Profile: this compound
This compound is a novel M4 mAChR antagonist that has demonstrated significant potential as a tool compound for studying the role of the M4 receptor in various physiological and pathological processes. Its high selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5) makes it a valuable asset for dissecting the specific functions of M4-mediated signaling pathways.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously characterized using both functional assays and radioligand binding studies. The following tables summarize the key quantitative data, highlighting its potent antagonism at the human M4 receptor and significantly lower affinity for other muscarinic subtypes.
Table 1: Functional Antagonism of this compound at Human Muscarinic Receptors
| Receptor Subtype | Assay Type | Parameter | Value |
| hM4 | Calcium Mobilization | IC50 | 4.1 nM[1] |
| hM1 | Calcium Mobilization | IC50 | >10 µM[1] |
| hM2 | Calcium Mobilization | IC50 | 3.5 µM[1] |
| hM3 | Calcium Mobilization | IC50 | >10 µM[1] |
| hM5 | Calcium Mobilization | IC50 | >10 µM[1] |
Table 2: Radioligand Binding Affinity of this compound at the Human M4 Receptor
| Receptor Subtype | Radioligand | Parameter | Value |
| hM4 | [3H]NMS | Ki | 3.2 nM[1] |
Off-Target Selectivity Profile
A critical aspect of drug development is the characterization of a compound's interactions with a broad range of biological targets to identify potential off-target effects. This compound was screened against a panel of receptors, ion channels, and transporters by Eurofins Panlabs. The results indicate a generally clean off-target profile at a concentration of 10 µM.
Table 3: Off-Target Screening of this compound
| Target | Assay Type | % Inhibition @ 10 µM |
| σ1 Receptor | Radioligand Binding | 101%[1] |
| hERG | Radioligand Binding ([3H]dofetilide) | 61% (IC50 = 1.1 µM, Ki = 790 nM)[1] |
| Other Cardiac Ion Channels | Patch Clamp | ≤42% |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the M4 receptor signaling pathway and the workflows for the key assays used to characterize this compound.
References
The Structure-Activity Relationship of VU6028418: A Technical Guide
Introduction: VU6028418 is a potent, selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5][6] Its development has provided a valuable tool for probing the biology of the M4 receptor and its potential as a therapeutic target for movement disorders such as dystonia.[2][7] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, detailing the experimental methodologies, quantitative data, and key structural insights.
M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8][9][10] Upon activation by acetylcholine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9] This signaling cascade ultimately modulates neuronal excitability. This compound acts as an antagonist, blocking this pathway by preventing acetylcholine from binding to the M4 receptor.
SAR Experimental Workflow
The SAR studies for VU60284118 followed a systematic workflow. This process begins with the chemical synthesis of analog compounds based on a lead structure. These new compounds then undergo a series of biological assays to determine their potency, selectivity, and other pharmacological properties. The data from these assays inform the design of the next generation of compounds, creating an iterative cycle of optimization.
Structure-Activity Relationship (SAR) Analysis
The SAR campaign for this compound began with earlier-generation compounds and aimed to improve two main properties: cytochrome P450 (CYP) inhibition and P-glycoprotein (P-gp) efflux, while maintaining high M4 potency and selectivity.[7] The core structure consists of a central [3.3.0]cyclopentylpyrrolidine scaffold, an "eastern" tetrahydropyran (B127337) (THP) motif, and a "western" substituted phenyl ring attached to a pyridazine (B1198779) core.[7]
Key SAR Findings
The key findings from the SAR studies are summarized below and visualized in the logical relationship diagram.
-
Eastern THP Motif: The tetrahydropyran (THP) group was found to be crucial for robust hM4 potency, high selectivity against the hM2 subtype, and low predicted hepatic clearance. This motif was therefore kept constant throughout the optimization process.[2]
-
Western Phenyl Ring Substitutions: A variety of substitutions on the western phenyl ring were explored. Halogen substitutions were well-tolerated and often led to excellent hM4 potency (<10 nM) and over 1000-fold selectivity versus hM2.[2] The 2,3,5-trifluorophenyl substitution of this compound (compound 8i) provided a superior overall profile.
-
Modulating CYP Inhibition: A primary goal was to reduce CYP inhibition. It was hypothesized that decreasing lipophilicity or increasing polar surface area would be beneficial.[7] While analogs with increased polarity (e.g., pyridyl or acetylaminophenyl groups) showed reduced CYP inhibition, they often suffered from lower potency or other liabilities. A key discovery was the use of deuterium (B1214612) incorporation. Placing a gem-deutero group on the carbon alpha to the pyrrolidine (B122466) nitrogen dramatically reversed the CYP inhibition profile without compromising potency or selectivity.[2]
Quantitative SAR Data
The following tables summarize the quantitative data for key analogs, culminating in this compound (compound 8i).
Table 1: SAR of the Western Phenyl Ring [2]
| Compound | R (Substitution) | hM4 IC50 (nM) | hM2 IC50 (nM) | CYP 1A2 IC50 (μM) | CYP 3A4 (Midazolam) IC50 (μM) | P-gp ER |
| 8a | H | 7.9 | >10000 | >30 | 11 | 3.5 |
| 8b | 3-pyridyl | 39 | >10000 | >30 | >30 | 11 |
| 8f | 2,5-difluorophenyl | 3.2 | 4100 | 1.8 | 0.9 | 2.2 |
| 8g | 2-chloro-5-fluorophenyl | 2.2 | 3400 | 2.0 | 0.8 | 2.5 |
| 8i (this compound) | 2,3,5-trifluorophenyl | 4.1 | 3500 | 4.1 | 2.0 | 4.1 |
Table 2: Effect of Deuterium Incorporation [2]
| Compound | R (Substitution) | hM4 IC50 (nM) | hM2 IC50 (nM) | CYP 1A2 IC50 (μM) | CYP 3A4 (Midazolam) IC50 (μM) | P-gp ER |
| 8i (this compound) | 2,3,5-trifluorophenyl (CH2 linker) | 4.1 | 3500 | 4.1 | 2.0 | 4.1 |
| 11b | 2,3,5-trifluorophenyl (CD2 linker) | 3.2 | 4400 | >30 | >30 | 7.2 |
Experimental Protocols
Detailed experimental procedures were crucial for the evaluation of the synthesized compounds. The primary assays are described below.
Calcium Mobilization Assay for mAChR Antagonism
This functional assay was used to determine the potency (IC50) of the compounds as antagonists at human M1-M5 receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with the respective human muscarinic acetylcholine receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
Growth media is removed, and cells are loaded with Calcium 6 dye in assay buffer.
-
Test compounds (antagonists) are added to the cells at various concentrations.
-
After a set incubation period, an EC80 concentration of acetylcholine (agonist) is added to stimulate the receptor.
-
The resulting calcium mobilization (a measure of receptor activation) is measured as fluorescence using a Functional Drug Screening System (FDSS).
-
-
Data Analysis: The antagonist effect is measured as the inhibition of the acetylcholine response. IC50 values are calculated from the concentration-response curves using a four-parameter logistical equation.[2]
Radioligand Displacement Assay
This assay was performed to confirm that this compound binds to the orthosteric site of the M4 receptor.
-
Preparation: Membranes were harvested from CHO cells stably expressing the human M4 receptor.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS).
-
Increasing concentrations of the test compound (this compound) are added to compete with [3H]NMS for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor. This compound was found to fully compete with [3H]NMS with a Ki of 3.2 nM.[2]
Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay assesses the potential for drug-drug interactions by measuring the inhibition of major human CYP isoforms.
-
System: Human liver microsomes.
-
Procedure:
-
Test compounds are incubated with human liver microsomes and a cocktail of probe substrates specific for different CYP isoforms (e.g., 1A2, 2D6, 3A4).
-
The reaction is initiated by adding NADPH.
-
After incubation, the reaction is stopped, and the amount of metabolite produced from each probe substrate is quantified using LC-MS/MS.
-
-
Data Analysis: The percent inhibition caused by the test compound is determined, and IC50 values are calculated.
Conclusion
The SAR studies of the this compound series successfully identified a highly potent and selective M4 antagonist with favorable drug-like properties. The systematic exploration of the western phenyl ring led to the identification of the 2,3,5-trifluoro substitution as optimal for potency and selectivity.[2] Furthermore, the innovative use of deuterium incorporation provided a novel strategy to mitigate CYP450 inhibition, a common challenge in drug development.[2][7] The resulting compound, this compound, demonstrates high oral bioavailability and in vivo efficacy, making it an invaluable preclinical tool for investigating the therapeutic potential of M4 receptor antagonism.[1][2]
References
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU 6028418 hydrochloride | M4 Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
In Vitro Characterization of VU6028418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target in the central nervous system for the potential treatment of movement disorders such as dystonia.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its pharmacological profile, selectivity, and key drug metabolism and pharmacokinetic (DMPK) properties. Detailed experimental protocols for the pivotal assays are provided to enable replication and further investigation by the scientific community.
Pharmacological Profile
This compound demonstrates high potency and selectivity for the human M4 muscarinic acetylcholine receptor. Its in vitro activity has been characterized through a series of functional and binding assays.
Potency and Selectivity at Muscarinic Receptors
The antagonist activity of this compound at human muscarinic receptors was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the respective human mAChR subtypes. This compound shows nanomolar potency at the hM4 receptor and displays high selectivity against other muscarinic subtypes.[1][2]
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. hM4 |
| hM4 | 4.1 | - |
| hM1 | >10,000 | >2439 |
| hM2 | 3,500 | 854 |
| hM3 | >10,000 | >2439 |
| hM5 | >10,000 | >2439 |
| Table 1: In vitro potency and selectivity of this compound at human muscarinic acetylcholine receptors. The IC50 values were determined using a calcium mobilization assay in CHO cells. Data from Spock M, et al. 2021.[1][2] |
Radioligand Binding Affinity
To further characterize its interaction with the M4 receptor, the binding affinity of this compound was assessed using a radioligand displacement assay. The compound effectively competes with the binding of the non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) to membranes from CHO cells expressing the human M4 receptor.
| Parameter | Value (nM) |
| Ki | 3.2 |
| Table 2: Radioligand binding affinity of this compound at the human M4 muscarinic acetylcholine receptor. The Ki value was determined from a competition binding assay with [3H]NMS. Data from Spock M, et al. 2021.[1][2] |
Off-Target Profiling
A critical aspect of preclinical drug development is the assessment of potential off-target activities that could lead to adverse effects. This compound was profiled against a panel of targets, with notable activity observed at the sigma-1 (σ1) receptor and the human Ether-à-go-go-Related Gene (hERG) potassium channel.
| Off-Target | Assay Type | Parameter | Value (nM) |
| Sigma-1 (σ1) Receptor | Radioligand Binding | Ki | 16.9 |
| hERG Channel | Patch Clamp Electrophysiology | IC50 | 431 |
| Table 3: Off-target activity of this compound. Data from Spock M, et al. 2021.[1] |
Drug Metabolism and Pharmacokinetics (DMPK) Profile
The in vitro DMPK properties of this compound were evaluated to predict its behavior in vivo.
Cytochrome P450 (CYP) Inhibition
The potential for this compound to cause drug-drug interactions via inhibition of major cytochrome P450 enzymes was assessed using human liver microsomes.
| CYP Isoform | IC50 (µM) |
| 1A2 | >30 |
| 2B6 | >30 |
| 2C8 | >30 |
| 2C9 | >30 |
| 2C19 | >30 |
| 2D6 | >30 |
| 3A4/5 | >30 |
| Table 4: In vitro cytochrome P450 inhibition profile of this compound. Data from Spock M, et al. 2021.[1] |
P-glycoprotein (P-gp) Efflux
The potential for this compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter was evaluated using Madin-Darby Canine Kidney (MDCK) cells overexpressing the human MDR1 gene.
| Parameter | Value |
| Efflux Ratio (ER) | <10 |
| Table 5: In vitro P-glycoprotein efflux potential of this compound. An efflux ratio of <2 is generally considered indicative of a non-substrate. Data from Spock M, et al. 2021.[1] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound.
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of agonists like acetylcholine and thereby preventing this signaling cascade.
Calcium Mobilization Assay for Muscarinic Receptor Antagonism
This assay is used to determine the potency of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) and Gi-coupled receptors (M2, M4) that have been engineered to couple to a Gq-dependent readout (Gqi5).
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured in appropriate media. For M2 and M4 receptors, cells co-expressing a chimeric G protein (Gqi5) are used to enable a calcium readout.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Addition: this compound is serially diluted and added to the wells.
-
Agonist Challenge: After a pre-incubation period with the antagonist, an EC80 concentration of acetylcholine is added to stimulate the receptors.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound to determine the IC50 value.
[3H]NMS Radioligand Displacement Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M4 receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound in a binding buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
Washing: The filter mat is washed to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter mat is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki value for this compound is calculated using the Cheng-Prusoff equation.
hERG Manual Patch Clamp Electrophysiology Assay
This assay directly measures the inhibitory effect of a compound on the electrical current flowing through hERG potassium channels.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are used.
-
Cell Preparation: Cells are prepared for patch-clamp recording.
-
Recording: Whole-cell patch-clamp recordings are performed. A specific voltage protocol is applied to the cell to elicit hERG currents.
-
Compound Application: this compound is applied to the cells at various concentrations.
-
Current Measurement: The hERG tail current is measured before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of this compound, and an IC50 value is determined.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes.
Protocol:
-
Incubation Mixture: A reaction mixture containing human liver microsomes, a specific probe substrate for a particular CYP isoform, and a cofactor (NADPH) is prepared.
-
Compound Addition: this compound is added at various concentrations.
-
Incubation: The mixture is incubated to allow for enzymatic reaction.
-
Reaction Termination: The reaction is stopped.
-
Metabolite Quantification: The amount of metabolite formed is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle) to determine the percent inhibition and calculate the IC50 value.
MDCK-MDR1 P-gp Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux transporter by measuring its transport across a polarized monolayer of cells overexpressing P-gp.
Protocol:
-
Cell Culture: MDCKII-MDR1 cells are seeded on permeable supports in a transwell plate and cultured to form a confluent monolayer.
-
Assay Setup: The assay is performed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). This compound is added to either the apical or basolateral chamber.
-
Incubation: The plate is incubated to allow for compound transport across the cell monolayer.
-
Sample Collection: Samples are taken from the receiver chamber at specific time points.
-
Compound Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).
Conclusion
This compound is a highly potent and selective M4 muscarinic acetylcholine receptor antagonist with a favorable in vitro DMPK profile. While it shows some off-target activity at the σ1 receptor and hERG channel, the selectivity for M4 is significant. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic potential of M4 receptor antagonists. However, the potent hERG inhibition ultimately precluded this compound from further development.[1] Despite this, its excellent subtype selectivity and pharmacokinetic properties make it a valuable tool compound for probing the biology of muscarinic receptors in the context of movement disorders.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
Preclinical Profile of VU6028418: A Selective M4 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for VU6028418, a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This compound was investigated as a potential therapeutic for dystonia and other movement disorders.[1][2][3][4][5][6] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.
Core Data Summary
The preclinical development of this compound has generated a wealth of quantitative data, which is summarized below for clarity and comparative analysis.
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the human M4 muscarinic receptor subtype.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | Value |
| M4 mAChR | Calcium Mobilization (IC50) | Human | 4.1 nM[1][7] |
| M4 mAChR | Calcium Mobilization (IC50) | Rat | 57 nM[8] |
| M1 mAChR | Calcium Mobilization (IC50) | Human | >10 µM[1] |
| M2 mAChR | Calcium Mobilization (IC50) | Human | 3.5 µM[1] |
| M3 mAChR | Calcium Mobilization (IC50) | Human | >10 µM[1] |
| M5 mAChR | Calcium Mobilization (IC50) | Human | >10 µM[1] |
| M4 mAChR | Radioligand Displacement (Ki) | Human | 3.2 nM[1] |
In Vivo Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across multiple species, including high oral bioavailability.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vss) | Half-life (t1/2) (h) |
| Rat | Oral | ≥100%[1] | 6.1[1] | Large[1] | >13[1] |
| Mouse | Oral | ≥100%[1] | 17[1] | Large[1] | >13[1] |
| Dog | Oral | 86%[1] | 43[1] | Large[1] | >13[1] |
In Vivo Efficacy
In a rat model of haloperidol-induced catalepsy, a condition analogous to some motor symptoms in movement disorders, this compound demonstrated a dose-dependent reversal of cataleptic behavior.
Table 3: Efficacy of this compound in a Rat Model of Haloperidol-Induced Catalepsy
| Dose (mg/kg, oral) | Mean Latency to Withdraw (s) | Reversal of Catalepsy (%) | Statistical Significance (p-value) |
| Vehicle | 43.4 ± 4.3 | - | - |
| 0.3 | 32 ± 5.2 | 26.2 ± 12.0 | >0.05[1] |
| 1 | 21.3 ± 4.6 | 50.9 ± 10.7 | <0.01[1] |
| 3 | 15.1 ± 2.1 | 65.2 ± 4.9 | <0.001[1] |
At a 1 mg/kg dose, the brain-to-plasma concentration ratio (Kp) was 3.4, and the unbound brain-to-plasma ratio (Kp,uu) was 0.32, with a mean unbound brain concentration of 12.5 ng/g.[1]
Toxicology
A significant finding in the preclinical assessment of this compound was its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical liability due to the risk of cardiac arrhythmias. This finding ultimately precluded its further development.
Table 4: In Vitro Toxicology Profile of this compound
| Target | Assay Type | Value |
| hERG | Patch Clamp | 94 ± 1% inhibition of tail current[1] |
| σ1 Receptor | Radioligand Binding (Ki) | 16.9 nM[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable a thorough understanding and potential replication of the findings.
In Vitro Assays
Calcium Mobilization Assay
-
Objective: To determine the potency and selectivity of this compound as an antagonist at human muscarinic receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were utilized. For the M2 receptor, which couples to Gi, a Gqi5 chimeric G-protein was co-expressed to enable a calcium readout.
-
Procedure:
-
Cells were plated in 96-well plates and grown to confluence.
-
The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
This compound was added to the wells at various concentrations.
-
After a pre-incubation period with the antagonist, an EC80 concentration of acetylcholine was added to stimulate the receptors.
-
The change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
The IC50 values were calculated from the concentration-response curves.
-
Radioligand Displacement Assay
-
Objective: To determine the binding affinity (Ki) of this compound at the human M4 receptor.
-
Materials: Membranes from CHO cells stably expressing the human M4 receptor and the radioligand [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Procedure:
-
A fixed concentration of [3H]NMS was incubated with the M4 receptor-containing membranes in a binding buffer.
-
Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.
-
The mixture was incubated to allow binding to reach equilibrium.
-
The bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, was quantified by liquid scintillation counting.
-
The Ki value was calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
-
In Vivo Studies
Haloperidol-Induced Catalepsy in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of movement disorder symptoms.
-
Animal Model: Male Sprague-Dawley rats were used.
-
Procedure:
-
Catalepsy was induced by the administration of the dopamine (B1211576) D2 receptor antagonist, haloperidol.
-
After a set period to allow for the onset of catalepsy, this compound was administered orally at various doses (0.3, 1, and 3 mg/kg).
-
Catalepsy was assessed using the bar test. The rat's forepaws were placed on a horizontal bar raised above the surface, and the latency to withdraw both paws was measured.
-
A dose-dependent reduction in the latency to withdraw from the bar was indicative of an anti-cataleptic effect.
-
Visualizing the Mechanisms
To better illustrate the biological context and experimental designs, the following diagrams have been generated.
M4 Receptor Signaling Pathway
The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Caption: M4 receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy
The study of this compound's efficacy followed a clear, sequential experimental design.
Caption: Workflow for the haloperidol-induced catalepsy experiment.
Logical Relationship of Preclinical Findings
The progression of this compound through preclinical evaluation was guided by a logical sequence of findings.
Caption: Logical flow of the preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of M4 muscarinic acetylcholine receptors by interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6028418: A Technical Guide for Dystonia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] This compound has emerged as a valuable research tool for investigating the role of the M4 receptor in the pathophysiology of movement disorders, particularly dystonia.[2][3][5] Its high selectivity for the M4 subtype over other muscarinic receptors, coupled with its oral bioavailability, makes it a promising candidate for preclinical studies.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Pharmacological Profile
This compound acts as a competitive antagonist at the human M4 muscarinic acetylcholine receptor, effectively blocking the binding of the endogenous ligand, acetylcholine. Its selectivity for the M4 receptor is a key attribute, minimizing off-target effects and allowing for a more precise investigation of M4 receptor function.
In Vitro Potency and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Receptor Subtype | IC50 (nM) | Assay Type | Species |
| hM4 | 4.1 | Calcium Mobilization | Human |
| rM4 | 57 | Calcium Mobilization | Rat |
| hM1 | >10,000 | Calcium Mobilization | Human |
| hM2 | 3,500 | Calcium Mobilization | Human |
| hM3 | >10,000 | Calcium Mobilization | Human |
| hM5 | >10,000 | Calcium Mobilization | Human |
| Table 1: In Vitro Potency and Selectivity of this compound against Muscarinic Acetylcholine Receptor Subtypes.[1][2] |
| Parameter | Value (nM) | Assay Type | Species |
| Ki | 3.2 | [3H]NMS Radioligand Displacement | Human |
| Table 2: Binding Affinity of this compound for the Human M4 Receptor.[2] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability.
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |
| Rat | PO | 10 | 4 | 738 | 10,200 | 7.9 |
| Mouse | PO | 10 | 2 | 1,230 | 6,940 | 4.2 |
| Dog | PO | 3 | 2 | 456 | 4,530 | 13.1 |
| Table 3: Pharmacokinetic Parameters of this compound in Various Species. |
In Vivo Efficacy
The potential of this compound as a therapeutic agent for dystonia has been evaluated in a preclinical animal model. In a rat model of haloperidol-induced catalepsy, a condition used to model extrapyramidal side effects and some aspects of movement disorders, this compound demonstrated a dose-dependent reversal of cataleptic behavior.[1]
| Dose (mg/kg, PO) | % Reversal of Catalepsy |
| 0.3 | 26.2 ± 12.0 |
| 1 | 50.9 ± 10.7 |
| 3 | 65.2 ± 4.9 |
| Table 4: In Vivo Efficacy of this compound in a Rat Model of Haloperidol-Induced Catalepsy.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Calcium Mobilization Assay
This assay is used to determine the potency of this compound as an antagonist of the M4 receptor.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Compound Preparation:
-
This compound is serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of concentrations.
3. Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with assay buffer.
-
The diluted this compound is added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
An EC80 concentration of acetylcholine is added to the wells to stimulate calcium influx.
-
Fluorescence intensity is measured over time to determine the extent of inhibition by this compound.
4. Data Analysis:
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
[3H]N-methylscopolamine ([3H]NMS) Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the M4 receptor.
1. Membrane Preparation:
-
Membranes are prepared from CHO cells stably expressing the human M4 muscarinic acetylcholine receptor.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
2. Binding Reaction:
-
The binding assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of the radioligand [3H]NMS, and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The filters are then dried, and the radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value is determined from the competition binding curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the efficacy of this compound in a rodent model relevant to movement disorders.
1. Animals:
-
Male Sprague-Dawley or Wistar rats are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
Haloperidol (B65202) (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
This compound is administered orally (p.o.) at various doses at a predetermined time before or after the haloperidol injection.
3. Catalepsy Assessment:
-
Catalepsy is assessed using the bar test. The rat's forepaws are placed on a horizontal bar raised a specific height above a surface.
-
The latency to step down with both forepaws is measured. A cut-off time (e.g., 180 seconds) is typically used.
-
Measurements are taken at several time points after drug administration.
4. Data Analysis:
-
The mean latency to step down is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of this compound to the vehicle control group.
Visualizations
Signaling Pathway
Caption: M4 Receptor Antagonism by this compound.
Experimental Workflow: In Vitro Characterization
Caption: In Vitro Characterization Workflow.
Experimental Workflow: In Vivo Efficacy
Caption: In Vivo Efficacy Testing Workflow.
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
- 4. medkoo.com [medkoo.com]
- 5. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of M4 Muscarinic Acetylcholine Receptor Antagonists in Movement Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M4 muscarinic acetylcholine (B1216132) receptor (mAChR) has emerged as a promising therapeutic target for a range of movement disorders, including Parkinson's disease and dystonia. This technical guide provides an in-depth overview of the core principles underlying the therapeutic potential of M4 mAChR antagonists. Grounded in the classical understanding of the dopamine-acetylcholine balance within the basal ganglia, this document details the mechanism of action of M4 antagonists, summarizes key preclinical data for selective compounds, and provides detailed experimental protocols for their evaluation. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel therapeutics for movement disorders.
Introduction: The Dopamine-Acetylcholine Balance and the Role of M4 mAChR
For decades, the "seesaw" hypothesis of a functional opposition between dopamine (B1211576) and acetylcholine in the basal ganglia has been a cornerstone in understanding the pathophysiology of movement disorders.[1][2][3] Hypodopaminergic conditions like Parkinson's disease are characterized by a relative cholinergic overactivity, while hyperdopaminergic states can be influenced by pro-cholinergic therapies.[1] Non-selective muscarinic antagonists have long been used to treat Parkinson's disease and dystonia, but their clinical utility is often limited by significant side effects due to the broad inhibition of all five muscarinic receptor subtypes (M1-M5).[4][5][6]
Recent advancements have highlighted the M4 receptor as a key player in mediating the opposition to dopamine signaling, making selective M4 antagonists a highly attractive therapeutic strategy.[4][6][7] M4 receptors are Gαi/o-coupled and are strategically located in the striatum, a key nucleus in the basal ganglia, where they modulate the activity of both the direct and indirect pathways that control movement.[1][8][9]
Mechanism of Action of M4 mAChR Antagonists in Movement Disorders
M4 receptors are predominantly expressed on striatal medium spiny neurons (MSNs) of the direct pathway (dSPNs), which express D1 dopamine receptors.[8][10][11] Activation of M4 receptors on dSPNs inhibits their activity, thereby opposing the pro-kinetic effects of D1 receptor activation.[1][8] By antagonizing these M4 receptors, selective inhibitors can disinhibit the direct pathway, leading to an increase in motor activity and potentially alleviating symptoms of hypokinetic disorders like Parkinson's disease.[4][12]
Furthermore, M4 receptors are also found on presynaptic terminals of corticostriatal glutamatergic inputs and on cholinergic interneurons themselves, where they act as autoreceptors to regulate acetylcholine release.[1][13] Antagonism of these presynaptic M4 receptors can lead to increased acetylcholine release, which, in a complex interplay with other receptors, can ultimately contribute to the restoration of balanced basal ganglia circuitry.[13]
The therapeutic rationale for M4 antagonists can be summarized as follows:
-
In Parkinson's Disease: By blocking the inhibitory effect of acetylcholine on direct pathway neurons, M4 antagonists can enhance motor output, counteracting the effects of dopamine depletion.[4][12][14]
-
In Dystonia: The pathophysiology of dystonia is also linked to an imbalance in the dopamine-acetylcholine system.[4][5] Preclinical studies have shown that selective M4 antagonists can reverse dystonic-like movements in rodent models.[4][10]
Quantitative Data for Selective M4 mAChR Antagonists
The development of highly selective M4 antagonists has been a crucial step in validating this therapeutic approach. The following tables summarize the in vitro potency and selectivity of key tool compounds.
| Compound | Human M4 IC50 (nM) | Rat M4 IC50 (nM) | Mouse M4 Ki (nM) | Reference |
| VU6013720 | 0.59 | 20 | - | [1] |
| VU6021302 | 1.8 | 70 | - | [1] |
| VU6021625 | 0.44 | 57 | 9.6 | [1] |
Table 1: Potency of Selective M4 Antagonists
| Compound | M1/M4 Fold Selectivity | M2/M4 Fold Selectivity | M3/M4 Fold Selectivity | M5/M4 Fold Selectivity | Reference |
| VU6013720 | ~85 | ~34 | >100 | >100 | [1] |
| VU6021302 | >100 | ~36 | >100 | >100 | [1] |
| VU6021625 | ~96 | ~56 | >100 | >100 | [1] |
Table 2: In Vitro Selectivity Profile of M4 Antagonists (Rat Receptors)
| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect | Reference |
| Scopolamine | 3 | Haloperidol-induced catalepsy (WT mice) | ~93% reversal of catalepsy | [4] |
| Scopolamine | 3 | Haloperidol-induced catalepsy (M4 KO mice) | No significant reversal | [4] |
| VU6021625 | 30 | Haloperidol-induced catalepsy (WT mice) | Significant reversal of catalepsy | [1] |
| VU6028418 | 3 | Haloperidol-induced catalepsy (rats) | ~65% reversal of catalepsy | [15] |
Table 3: In Vivo Efficacy of M4 Antagonists in a Parkinson's Disease Model
Experimental Protocols
Radioligand Binding Assay for M4 Receptor Affinity
This protocol is for determining the binding affinity (Ki) of a test compound for the M4 muscarinic receptor using a competition binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human or rat M4 mAChR.
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
Test compound (M4 antagonist)
-
Atropine (B194438) (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Microplate harvester
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or vehicle
-
[3H]-NMS (at a concentration near its Kd, typically 0.5-1 nM)
-
Cell membranes (typically 10-20 µg of protein per well)
-
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This protocol measures the functional antagonist activity of a test compound by assessing its ability to inhibit the increase in intracellular calcium induced by an agonist (e.g., acetylcholine) in cells expressing the M4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the Gαqi5-coupled human or rat M4 mAChR.
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Acetylcholine (ACh)
-
Test compound (M4 antagonist)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Plate the M4-expressing cells in microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Prepare a solution of acetylcholine at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the acetylcholine solution to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Analyze the data to determine the inhibitory effect of the test compound on the acetylcholine-induced calcium response.
-
Calculate the IC50 value of the antagonist from the concentration-response curve.
Haloperidol-Induced Catalepsy in Rodents
This in vivo model is used to assess the anti-parkinsonian potential of a test compound by measuring its ability to reverse the catalepsy (a state of immobility and muscle rigidity) induced by the D2 receptor antagonist, haloperidol (B65202).[6][14][15]
Materials:
-
Mice or rats
-
Haloperidol solution
-
Test compound (M4 antagonist)
-
Vehicle for test compound and haloperidol
-
Catalepsy scoring apparatus (e.g., a horizontal bar raised a few centimeters from the surface)
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).
-
After a pre-determined time (to allow for drug absorption and distribution), administer haloperidol (typically 0.5-1 mg/kg, i.p. for mice).
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.
-
To measure catalepsy, gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar (the descent latency).
-
A cut-off time is typically used (e.g., 180 seconds).
-
A longer descent latency indicates a greater degree of catalepsy.
-
Compare the descent latencies of the animals treated with the test compound to those treated with vehicle to determine if the compound reverses the haloperidol-induced catalepsy.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: M4 mAChR Gαi/o signaling pathway.
Caption: Experimental workflow for M4 antagonist screening.
References
- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Parkinson's Disease: catalepsy model - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Striatal direct and indirect pathways control decision-making behavior [frontiersin.org]
- 10. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 12. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
VU6028418: A Technical Guide on its Role as an M4 Receptor Antagonist and its Implications for Striatal Dopamine Release
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VU6028418, a potent and highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. The M4 receptor is a key modulator of striatal dopamine (B1211576) signaling, a critical pathway in motor control and the pathophysiology of various movement disorders. While direct quantitative data on the effect of this compound on striatal dopamine release is not currently available in peer-reviewed literature, this document synthesizes the existing preclinical data for this compound and related M4 modulators to infer its expected pharmacological effects. This guide also details the standard experimental protocols for assessing striatal dopamine release and illustrates the underlying signaling pathways.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that acts as a selective antagonist of the M4 muscarinic acetylcholine receptor.[1] It has demonstrated efficacy in preclinical models of movement disorders, such as dystonia, suggesting its therapeutic potential. The striatum, a brain region rich in both dopamine and acetylcholine, is a primary site of action for this compound. The M4 receptors are highly expressed in the striatum and play a crucial role in the intricate balance between cholinergic and dopaminergic neurotransmission that governs motor control.[2]
The M4 Receptor and its Role in Striatal Dopamine Modulation
The M4 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the striatum, M4 receptors are strategically located to modulate dopamine release. Their activation by cholinergic interneurons exerts an inhibitory effect on dopamine release from the terminals of nigrostriatal neurons.
Studies have shown that potentiation of M4 receptor activity leads to a sustained inhibition of dopamine release.[3][4] Conversely, antagonism of the M4 receptor is hypothesized to disinhibit these dopaminergic terminals, leading to an increase in striatal dopamine release. This mechanism is believed to underlie the therapeutic effects of M4 antagonists in movement disorders like Parkinson's disease and dystonia, which are characterized by dopamine deficiency or dysregulation.
Preclinical Pharmacology of this compound
This compound has been characterized as a potent and selective antagonist for the human M4 receptor.
Receptor Binding and Functional Activity
No direct quantitative data on the effect of this compound on striatal dopamine release has been published to date. However, based on its mechanism of action as an M4 antagonist and evidence from related compounds, it is projected to increase or facilitate striatal dopamine release by blocking the tonic inhibitory influence of acetylcholine on dopaminergic terminals.
In Vivo Efficacy in a Model of Movement Disorder
In a preclinical study, this compound was evaluated in a rat model of haloperidol-induced catalepsy, a condition associated with dopamine D2 receptor blockade. The results of this study are summarized in the table below.
| Dosage (mg/kg, p.o.) | Mean Latency to Withdraw (s) | % Reversal of Catalepsy |
| Vehicle | 43.4 ± 4.3 | - |
| 0.3 | 32.0 ± 5.2 | 26.2 ± 12.0 |
| 1 | 21.3 ± 4.6 | 50.9 ± 10.7 |
| 3 | 15.1 ± 2.1 | 65.2 ± 4.9 |
| Data from Spock M, et al. ACS Med Chem Lett. 2021.[2] |
These findings demonstrate that this compound can dose-dependently reverse the motor deficits induced by dopamine receptor blockade, an effect consistent with the enhancement of dopaminergic neurotransmission.[2]
Signaling Pathways
M4 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the M4 muscarinic receptor.
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of VU6028418 in Rats
These application notes provide a comprehensive guide for the oral administration of VU6028418 to rats for preclinical research, targeting researchers, scientists, and drug development professionals. This compound is a potent and highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with excellent oral bioavailability, making it a valuable tool for investigating the role of the M4 receptor in various physiological and pathological processes.[1][2][3]
Compound Details
| Parameter | Value | Reference |
| IUPAC Name | 1-((3-(2,4,6-trifluorophenyl)-1,2,4-thiadiazol-5-yl)methyl)piperidine | N/A |
| Molecular Formula | C23H27F3N4O | [2] |
| Molecular Weight | 432.48 g/mol | [2] |
| CAS Number | 2649803-05-2 | [2] |
| Mechanism of Action | Selective M4 Muscarinic Acetylcholine Receptor Antagonist | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |
| Storage | Store at -20°C. |
Experimental Protocols
Preparation of Dosing Solution (Suspension)
While the exact vehicle for the oral suspension of this compound used in the primary study is not specified, a common and effective vehicle for similar compounds, such as M4 allosteric potentiators, in rats is a 10% Tween 80 solution in deionized water.[4]
Materials:
-
This compound powder
-
Tween 80
-
Deionized water
-
1 N NaOH (for pH adjustment)
-
Sonicator
-
pH meter
-
Stir plate and stir bar
-
Appropriate laboratory glassware
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Prepare a 10% (v/v) Tween 80 solution by adding Tween 80 to deionized water.
-
Gradually add the this compound powder to the 10% Tween 80 solution while stirring continuously.
-
Sonicate the mixture until a uniform and homogenous suspension is obtained.
-
Adjust the pH of the suspension to approximately 7.0 using 1 N NaOH.
-
Continue stirring the suspension until immediately before administration to ensure homogeneity.
Oral Administration via Gavage
Oral gavage is a standard and reliable method for delivering precise doses of a compound directly into the stomach of a rodent.
Materials:
-
Prepared this compound suspension
-
Appropriate gauge gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
-
Syringes (volume appropriate for the dose)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Weigh each rat to determine the precise volume of the dosing suspension to be administered.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.
-
Fill the syringe with the calculated volume of the this compound suspension. Ensure the suspension is well-mixed before drawing it into the syringe.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period after dosing to ensure there are no adverse reactions.
Data Presentation
Pharmacokinetic Parameters in Sprague-Dawley Rats
The following table summarizes the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single oral dose.[2] The compound exhibits high oral bioavailability.[1][2]
| Parameter | Value (10 mg/kg PO) |
| Cmax (ng/mL) | 17,000 |
| Tmax (h) | 1.5 |
| AUC0-inf (ng/mL•h) | 30,000 |
| Oral Bioavailability (F%) | ≥100 |
| Elimination Half-life (t1/2) (h) | 13 |
| Clearance (CLp) (mL/min/kg) | 6.1 |
| Volume of Distribution (Vss) (L/kg) | 6.7 |
| Total Brain/Total Plasma (Kp) | 6.4 |
| Unbound Brain/Unbound Plasma (Kp,uu) | 0.61 |
| CSF/Plasma Unbound (Kp,u) | 0.24 |
Values represent means from two to three animals.
Dose Escalation Pharmacokinetics (Oral)
A single oral dose escalation study in rats demonstrated a linear increase in mean AUC0-last with doses ranging from 1 to 30 mg/kg.[1] A sublinear increase was observed at higher doses of 100 and 300 mg/kg.[1] Importantly, no adverse events were noted across all dose groups in this study.[1]
Efficacy in a Rat Model of Haloperidol-Induced Catalepsy
This compound demonstrated a robust, dose-dependent reversal of haloperidol-induced catalepsy in rats, indicating its potential as a therapeutic for movement disorders.[1] The minimal effective dose (MED) was determined to be 1 mg/kg.[1]
| Dose (mg/kg, PO) | Mean Latency to Withdraw (s) | % Reversal of Catalepsy | Statistical Significance (vs. Vehicle) |
| Vehicle | 43.4 ± 4.3 | - | - |
| 0.3 | 32 ± 5.2 | 26.2 ± 12.0 | p > 0.05 |
| 1 | 21.3 ± 4.6 | 50.9 ± 10.7 | p < 0.01 |
| 3 | 15.1 ± 2.1 | 65.2 ± 4.9 | p < 0.001 |
Data are presented as mean ± SEM for n=10 animals per group.[1]
Visualizations
Signaling Pathway of this compound
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6028418 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of VU6028418, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Introduction
This compound is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor (M4 mAChR), with IC50 values of 4.1 nM for the human receptor and 57 nM for the rat receptor.[1][2] It is an orally bioavailable compound that has been investigated for its potential in treating movement disorders.[3][4][5] Proper preparation of this compound solutions is critical for its effective use in in vitro studies.
Solubility and Storage
Proper storage and handling of this compound are essential to maintain its stability and activity.
Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).
Stock Solution Storage: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7][8]
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 46.9 | 100 | Soluble to 100 mM.[1][2] One supplier suggests using ultrasonic and warming, and adjusting the pH to 5 with HCl and heating to 60°C for a concentration of 5.56 mg/mL (12.86 mM).[7][8][9] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[7][8] |
| Ethanol | 23.45 | 50 | Soluble to 50 mM.[1][2] |
Molecular Weight: 468.95 g/mol (as hydrochloride salt)[1][2], 432.48 g/mol (free base)[8][9]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (MW: 468.95 g/mol ) in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out a specific mass of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of the compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For 4.69 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Dilution for Cell Culture Experiments
It is crucial to minimize the final concentration of DMSO in the cell culture medium as it can be toxic to cells at higher concentrations.[10][11] A final DMSO concentration of less than 0.5% is generally recommended, with a concentration of 0.1% or lower being ideal.[11]
Example Dilution Series: To prepare working solutions for treating cells, the 10 mM DMSO stock solution should be serially diluted in sterile cell culture medium.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in a sterile tube with cell culture medium. For instance, to achieve a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 10 µL of 10 mM stock into 990 µL of medium).
-
Final Dilution: Add the appropriate volume of the intermediate working solution to the cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.1%.
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as used for the highest concentration of this compound, but without the compound itself.
Signaling Pathway and Experimental Workflow Visualization
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound acts as an antagonist at the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[12] Activation of the M4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12] By antagonizing this receptor, this compound blocks these downstream effects.
Caption: M4 mAChR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. VU 6028418 hydrochloride | M4 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: VU6028418 in the Haloperidol-Induced Catalepsy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol (B65202), a typical antipsychotic agent, is a potent dopamine (B1211576) D2 receptor antagonist.[1][2] Its administration in preclinical models induces catalepsy, a state of motor immobility and muscular rigidity that serves as a robust and widely used animal model for studying Parkinson's disease motor symptoms and for screening potential anti-parkinsonian drugs.[3][4][5] The underlying mechanism of haloperidol-induced catalepsy involves the disruption of the intricate balance between the dopaminergic and cholinergic systems in the striatum. By blocking D2 receptors, haloperidol increases the release of acetylcholine (B1216132) (ACh), which contributes to the cataleptic phenotype.[1]
VU6028418 is a potent, highly selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine receptor (mAChR), with an IC50 of 4.1 nM for the human M4 receptor.[6][7][8][9] The M4 receptors are highly expressed in the striatum and play a crucial role in modulating extrapyramidal motor control.[7] By antagonizing the M4 receptor, this compound can counteract the effects of excess acetylcholine, thereby offering a promising therapeutic strategy for movement disorders. These application notes provide detailed protocols for utilizing this compound in the haloperidol-induced catalepsy model.
Data Presentation
The efficacy of this compound in reversing haloperidol-induced catalepsy in rats has been demonstrated in a dose-dependent manner. The following tables summarize the key quantitative findings.
Table 1: Dose-Dependent Effect of this compound on Mean Latency to Withdraw in Haloperidol-Treated Rats [7]
| Treatment Group | Dose (mg/kg, oral) | Mean Latency to Withdraw (seconds ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 43.4 ± 4.3 | - |
| This compound | 0.3 | 32.0 ± 5.2 | > 0.05 |
| This compound | 1 | 21.3 ± 4.6 | < 0.01 |
| This compound | 3 | 15.1 ± 2.1 | < 0.001 |
Table 2: Dose-Dependent Reversal of Catalepsy by this compound in Haloperidol-Treated Rats [7]
| Treatment Group | Dose (mg/kg, oral) | Percent Reversal of Catalepsy (± SEM) | p-value vs. Vehicle |
| This compound | 0.3 | 26.2 ± 12.0 | > 0.05 |
| This compound | 1 | 50.9 ± 10.7 | < 0.01 |
| This compound | 3 | 65.2 ± 4.9 | < 0.001 |
Experimental Protocols
Haloperidol-Induced Catalepsy Model (Bar Test)
This protocol describes the standard bar test method to assess catalepsy in rodents.
Materials:
-
Haloperidol solution (dissolved in a suitable vehicle, e.g., physiological saline with 2% Tween 80 or 0.5 N acetic acid brought to pH 5.5).[10][11]
-
This compound solution (formulated for oral administration).
-
Experimental animals (e.g., male Wistar or Sprague Dawley rats, or Swiss mice).[10][11]
-
Catalepsy bar apparatus: a horizontal bar (e.g., 1 cm diameter) elevated to a specific height (e.g., 6.5 cm to 12 cm) above a flat surface.[3][11][12]
-
Stopwatch or automated detection system.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the elevated horizontal bar.[3][13]
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established, at which point the animal is removed from the bar if it has not moved.[3]
-
-
Data Analysis:
-
Record the latency to withdraw for each animal at each time point.
-
Calculate the mean latency and standard error of the mean (SEM) for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the effects of this compound to the vehicle control group.
-
Visualizations
Signaling Pathway of Haloperidol-Induced Catalepsy and this compound Intervention
Caption: Signaling pathway in haloperidol-induced catalepsy and this compound's point of intervention.
Experimental Workflow for Assessing this compound in the Catalepsy Model
Caption: Experimental workflow for evaluating this compound in the haloperidol-induced catalepsy model.
Logical Relationship of Molecular Events Leading to Catalepsy and its Reversal
Caption: Logical flow of molecular events in haloperidol-induced catalepsy and its reversal by this compound.
References
- 1. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo model of Parkinson's disease - Haldol induced akinesia / catalepsy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VU 6028418 hydrochloride | M4 Receptors | Tocris Bioscience [tocris.com]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. jneurosci.org [jneurosci.org]
Application Notes and Protocols for VU6028418 in Cholinergic Neurotransmission Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Its remarkable selectivity for the M4 subtype over other mAChRs makes it an invaluable pharmacological tool for dissecting the specific roles of this receptor in cholinergic neurotransmission and related physiological and pathological processes. The M4 receptor is predominantly expressed in the striatum, a key brain region involved in motor control, and its modulation is a promising therapeutic strategy for movement disorders such as dystonia and Parkinson's disease.[2] These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in key in vitro and in vivo experiments.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at the human M4 muscarinic receptor. Its high affinity and selectivity are critical for specifically probing M4 receptor function without confounding effects from other muscarinic receptor subtypes.
In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of this compound at human muscarinic acetylcholine receptors. Potency was determined by measuring the inhibition of acetylcholine-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the respective human mAChR subtype.
| Receptor Subtype | IC50 (nM) | Fold Selectivity (vs. hM4) |
| hM4 | 4.1 | - |
| hM1 | >10,000 | >2439 |
| hM2 | 3,500 | 854 |
| hM3 | >10,000 | >2439 |
| hM5 | >10,000 | >2439 |
Data sourced from Spock et al., 2021.[2]
Radioligand Binding Affinity
Competition binding assays using the non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) confirm the high affinity of this compound for the M4 receptor.
| Parameter | Value (nM) |
| Ki | 3.2 |
Data sourced from Spock et al., 2021.[2]
Key Experiments and Protocols
In Vitro Characterization of M4 Receptor Antagonism
This assay is used to determine the potency of this compound in inhibiting the intracellular calcium increase induced by an M4 receptor agonist (e.g., acetylcholine).
Signaling Pathway
Caption: M4 receptor signaling leading to calcium mobilization.
Experimental Workflow
Caption: Workflow for the calcium mobilization assay.
Protocol
-
Cell Culture: Culture CHO cells stably expressing the human M4 receptor in appropriate media.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[4][5][6]
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of acetylcholine (typically the EC80 concentration) to all wells to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
Data Analysis: Plot the inhibition of the acetylcholine response against the concentration of this compound to determine the IC50 value.
This assay measures the ability of this compound to displace a radiolabeled ligand from the M4 receptor, thereby determining its binding affinity (Ki).
Experimental Workflow
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. agilent.com [agilent.com]
Application Notes: The Role and Utility of Muscarinic M1 Receptor Positive Allosteric Modulators in Preclinical Models of Neurodegenerative Disease
Introduction
While the query specified VU6028418, current research indicates its primary role as a highly selective M4 muscarinic acetylcholine (B1216132) receptor antagonist investigated for movement disorders such as dystonia.[1] In contrast, significant research in neurodegenerative disease models, particularly for cognitive deficits associated with Alzheimer's disease, has focused on M1 muscarinic receptor positive allosteric modulators (PAMs). This document will detail the application of M1 PAMs, such as VU0453595 and VU0486846, which have emerged as a promising therapeutic strategy. These compounds enhance the cognitive function by potentiating the effects of acetylcholine at the M1 receptor, a key player in memory and learning.[2][3][4] M1 receptor activation has shown potential for both symptomatic relief and disease-modifying effects, including the reduction of Aβ formation and tau phosphorylation.[5]
These application notes provide an overview of the use of M1 PAMs in relevant preclinical models, detailing their mechanism of action, key in vivo and in vitro findings, and protocols for their evaluation.
Data Presentation: In Vitro and In Vivo Pharmacology
The following tables summarize the quantitative data for representative M1 PAMs, highlighting their potency, efficacy, and selectivity, which are critical for their therapeutic potential.
Table 1: In Vitro Characterization of M1 PAMs
| Compound | Target | Assay Type | EC50 | Emax (% ACh Max) | Agonist Activity (EC50) | Reference |
| VU0486846 | Human M1 | Ca2+ Mobilization (PAM) | 0.31 µM | 85 ± 2% | 4.5 µM (29 ± 6% ACh) | [4] |
| Rat M1 | Ca2+ Mobilization (PAM) | 0.25 µM | 83 ± 1% | 5.6 µM (26 ± 6% ACh) | [4] | |
| VU0453595 | M1 | Not Specified | Potent PAM | Robust Efficacy | Devoid of agonist activity | [2] |
| MK-7622 (ago-PAM) | M1 | Not Specified | Not Specified | Not Specified | Robust agonist activity | [2] |
Table 2: In Vivo Efficacy in Cognitive Models
| Compound | Animal Model | Behavioral Assay | Dose | Outcome | Reference |
| VU0453595 | Mouse | Novel Object Recognition | Not specified | Robust improvement in cognitive function | [2] |
| VU0486846 | Mouse | Novel Object Recognition | Not specified | Robust efficacy in reversing cognitive deficits | [3][4] |
| MK-7622 (ago-PAM) | Mouse | Novel Object Recognition | Not specified | Failed to improve cognitive function | [2] |
| VU0364572 (M1 Agonist) | 5XFAD Mouse | Morris Water Maze | Chronic Dosing | Prevented memory impairments | [5] |
Table 3: In Vivo Safety and Adverse Effect Profile
| Compound | Animal Model | Adverse Effect Assessed | Dose | Outcome | Reference |
| VU0453595 | Mouse | Behavioral Convulsions | Up to 100 mg/kg | No gross changes in behavior | [2] |
| VU0486846 | Mouse | Seizure Liability | High brain exposures | No seizure liability | [3][4] |
| MK-7622 (ago-PAM) | Mouse | Behavioral Convulsions | 30 and 100 mg/kg | Induced robust, stage 5 convulsions | [2] |
Signaling Pathways and Mechanisms
M1 PAMs do not activate the M1 receptor directly but bind to an allosteric site, potentiating the receptor's response to the endogenous ligand, acetylcholine. This mechanism is thought to preserve the natural temporal and spatial dynamics of cholinergic signaling.
M1 Receptor Signaling Pathway
The diagram below illustrates the canonical Gq-coupled signaling pathway activated by the M1 muscarinic receptor. M1 PAMs enhance this signaling cascade in the presence of acetylcholine.
Caption: M1 receptor activation pathway potentiated by a PAM.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of M1 PAMs.
Protocol 1: In Vivo Assessment of Cognitive Enhancement using Novel Object Recognition (NOR)
This protocol assesses the ability of a compound to improve recognition memory in rodents, a cognitive domain impaired in Alzheimer's disease.
Caption: Workflow for the Novel Object Recognition (NOR) assay.
Materials:
-
Test animals (mice or rats)
-
Open field arena
-
A set of three distinct objects (two identical, one novel)
-
Video recording and analysis software
-
Test compound (M1 PAM) and vehicle
Procedure:
-
Habituation: Individually place each animal in the empty arena for 5-10 minutes to acclimate.
-
Dosing: Administer the M1 PAM or vehicle solution via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the training phase.
-
Training Phase (T1): Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Data Analysis: Calculate the Discrimination Index (DI). A higher DI in the compound-treated group compared to the vehicle group indicates improved recognition memory.
Protocol 2: Assessment of Seizure Liability
This protocol is crucial for evaluating the safety profile of M1 PAMs, as over-activation of the M1 receptor can lead to convulsions.[2][6]
Materials:
-
Test animals (mice)
-
Observation chambers
-
Test compound (M1 PAM) and vehicle
Procedure:
-
Dosing: Administer a range of doses of the M1 PAM, including doses well above the anticipated therapeutic range, to different groups of animals.
-
Observation: Observe the animals continuously for a defined period (e.g., 2-4 hours) for any signs of convulsive or seizure-like behavior.
-
Scoring: Score the severity of any observed convulsions using a standardized scale, such as the modified Racine scale.
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling, with generalized convulsions.
-
-
Data Analysis: Determine the dose at which adverse effects are observed. A large margin between the efficacious dose in cognitive assays and the dose inducing convulsions indicates a favorable safety profile. M1 PAMs like VU0453595 and VU0486846 have been shown to be devoid of convulsive liability at high doses, unlike ago-PAMs.[2][3]
Protocol 3: In Vitro Calcium Mobilization Assay for PAM Activity
This assay quantifies the ability of a compound to potentiate the M1 receptor's response to acetylcholine in a cell-based system.
Materials:
-
CHO or HEK293 cells stably expressing the human or rat M1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Acetylcholine (ACh)
-
Test compound (M1 PAM)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Plate the M1-expressing cells in 96- or 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye for approximately 1 hour.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
ACh Stimulation: After a brief incubation with the test compound, add a sub-maximal (EC20) concentration of acetylcholine to stimulate the M1 receptor.
-
Fluorescence Reading: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity in real-time using a plate reader.
-
Data Analysis:
-
PAM Activity: Plot the potentiation of the ACh response against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) of the PAM.
-
Agonist Activity: In a separate experiment, add the test compound in the absence of ACh to determine if it has intrinsic agonist activity.
-
Conclusion
M1 PAMs represent a promising therapeutic avenue for treating cognitive deficits in neurodegenerative disorders like Alzheimer's disease. Compounds such as VU0453595 and VU0486846 demonstrate robust efficacy in preclinical cognition models without the adverse effects associated with direct agonists or ago-PAMs.[2][3][4] The provided protocols offer a framework for the continued evaluation and development of M1 PAMs, emphasizing the importance of assessing both efficacy in relevant behavioral models and a thorough safety profile to identify candidates with the highest therapeutic potential.
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
VU6028418: A Potent and Selective M4 Receptor Antagonist for Preclinical Research
Application Notes for Researchers
VU6028418 is a highly potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). Its excellent subtype selectivity, favorable pharmacokinetic profile, and proven in vivo efficacy make it a valuable tool compound for investigating the role of the M4 receptor in various physiological and pathological processes, particularly in the central nervous system. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and key applications.
This compound has emerged as a critical tool for dissecting the function of the M4 receptor, which is implicated in a range of neurological and psychiatric disorders.[1][2] The M4 receptor is highly expressed in the striatum, a key brain region for motor control, and plays a role in modulating dopamine (B1211576) release.[1] Antagonism of the M4 receptor is a promising therapeutic strategy for movement disorders such as dystonia and Parkinson's disease.[1][2]
Mechanism of Action
This compound acts as a competitive antagonist at the orthosteric binding site of the M4 receptor. By blocking the binding of the endogenous ligand acetylcholine, this compound inhibits M4 receptor-mediated signaling pathways. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring VU6028418 Brain Penetration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6028418 is a potent and highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] The M4 receptor is a promising therapeutic target for various neurological and psychiatric disorders, including dystonia and other movement disorders.[1][3] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site is paramount. These application notes provide detailed protocols for assessing the brain penetration of this compound in mice, a critical step in its preclinical development. The described methodologies include in vivo sample collection and subsequent bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound has demonstrated attractive drug metabolism and pharmacokinetics (DMPK) properties, including high oral bioavailability.[2][3] Studies have indicated that this compound exhibits significant brain penetration, a key characteristic for a centrally acting drug.[4] This document will guide researchers through a robust experimental workflow to quantify the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which are critical parameters for evaluating CNS drug candidates.
Signaling Pathway of M4 Muscarinic Acetylcholine Receptor
The M4 muscarinic acetylcholine receptor, the target of this compound, is a G protein-coupled receptor (GPCR). Upon activation by its endogenous ligand acetylcholine, the M4 receptor primarily couples to Gαi/o proteins. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] By antagonizing this receptor, this compound blocks the downstream signaling cascade.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing M1 Muscarinic Acetylcholine Receptor Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Note on VU6028418: The compound this compound has been identified as a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3][4] The following protocols are designed for the assessment of a positive allosteric modulator (PAM) targeting the M1 muscarinic acetylcholine receptor (M1-mAChR), as the principles of assessing target engagement for a PAM involve distinct functional and biophysical assays.
Introduction
The M1 muscarinic acetylcholine receptor (M1-mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[5][6] Positive allosteric modulators (PAMs) of the M1-mAChR offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist acetylcholine (ACh), thereby providing a more temporally and spatially precise modulation of cholinergic signaling.[6] Assessing the engagement of a novel M1-PAM with its target is a critical step in drug discovery, confirming that the compound binds to the M1 receptor in a cellular environment and elicits the desired functional modulation.
These application notes provide detailed protocols for a suite of assays to comprehensively evaluate the target engagement of a putative M1-PAM. The described methods range from direct biophysical measurements of target binding to functional assays quantifying the modulation of downstream signaling pathways.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
M1-mAChRs primarily couple to Gq/11 proteins.[5][7] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[8] These signaling events culminate in the modulation of various cellular processes, including ion channel activity and gene expression, leading to increased neuronal excitability.
Figure 1: M1-mAChR Gq-mediated signaling pathway.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11]
Principle: Unbound proteins denature and aggregate at elevated temperatures. Ligand-bound proteins are often stabilized and remain soluble at higher temperatures. This change in thermal stability can be quantified to confirm direct binding of the compound to the target protein in intact cells.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human M1-mAChR (CHO-hM1) in 10 cm dishes and grow to 80-90% confluency.
-
Compound Incubation:
-
Harvest cells and resuspend in culture medium at a density of 1x10^7 cells/mL.
-
Aliquot cell suspension into PCR tubes.
-
Add the M1-PAM at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 65°C in 2°C increments) for 3 minutes.
-
Include a non-heated control sample (room temperature).
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).
-
Alternatively, use a lysis buffer with protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble M1 Receptor:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble M1 receptor in the supernatant using Western blotting with a specific anti-M1 antibody or an M1-specific ELISA kit.[12]
-
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble M1 receptor remaining as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates thermal stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): At a fixed temperature (chosen from the melt curve where a significant shift is observed), plot the amount of soluble M1 receptor against the logarithm of the compound concentration. This allows for the determination of an EC50 for target engagement.
-
Data Presentation:
| Parameter | Description |
| Tm (Vehicle) | The temperature at which 50% of the M1 receptor is denatured in the absence of the PAM. |
| Tm (M1-PAM) | The temperature at which 50% of the M1 receptor is denatured in the presence of the PAM. |
| ΔTm | The shift in the melting temperature (Tm (M1-PAM) - Tm (Vehicle)), indicating the degree of stabilization. |
| ITDRF EC50 | The concentration of the M1-PAM that results in 50% of the maximal stabilization at a fixed temperature. |
Calcium Mobilization Assay
This is a functional assay to measure the ability of an M1-PAM to potentiate the intracellular calcium release triggered by the endogenous agonist, acetylcholine.
Principle: M1-mAChR activation leads to an increase in intracellular calcium concentration.[13] A PAM will enhance the potency and/or efficacy of acetylcholine in eliciting this response.
Figure 3: Workflow for the Calcium Mobilization Assay.
Protocol:
-
Cell Plating: Seed CHO-hM1 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add the M1-PAM at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of acetylcholine, typically an EC20 concentration (the concentration that gives 20% of the maximal response), into the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the M1-PAM concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect) of the PAM.
-
Data Presentation:
| Parameter | Description |
| ACh EC20 | The pre-determined concentration of acetylcholine that elicits a 20% maximal response. |
| PAM EC50 | The concentration of the M1-PAM that produces 50% of its maximal potentiation of the ACh EC20 response. |
| Emax (% of ACh) | The maximal response elicited by the M1-PAM in the presence of ACh, expressed as a percentage of the maximal response to ACh alone. |
| Fold Shift | The factor by which the M1-PAM shifts the EC50 of acetylcholine. |
Radioligand Binding Assay
This assay measures how the M1-PAM affects the binding of a radiolabeled ligand to the M1 receptor, providing information on binding cooperativity.
Principle: An M1-PAM is expected to increase the affinity of the receptor for its agonist (acetylcholine). This can be measured by assessing the displacement of a radiolabeled antagonist by a competing agonist in the presence and absence of the PAM.
Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO-hM1 cells or from brain tissue known to express M1 receptors (e.g., cortex, hippocampus).
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a low concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of acetylcholine.
-
Perform parallel experiments in the presence of a fixed concentration of the M1-PAM.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the acetylcholine concentration in the presence and absence of the PAM.
-
A leftward shift of the competition curve in the presence of the PAM indicates positive binding cooperativity.
-
Calculate the IC50 values for acetylcholine in both conditions. The ratio of these IC50 values gives the cooperativity factor (α).
-
Data Presentation:
| Parameter | Description |
| ACh IC50 (-PAM) | The concentration of acetylcholine that displaces 50% of the radiolabeled antagonist in the absence of the PAM. |
| ACh IC50 (+PAM) | The concentration of acetylcholine that displaces 50% of the radiolabeled antagonist in the presence of the PAM. |
| Cooperativity Factor (α) | The ratio of IC50 values (IC50 (-PAM) / IC50 (+PAM)), indicating the degree of positive cooperativity. An α value > 1 indicates positive cooperativity. |
Patch-Clamp Electrophysiology
This technique provides a direct measure of the functional consequences of M1 receptor modulation on neuronal ion channel activity.
Principle: Activation of M1-mAChRs in neurons typically leads to the inhibition of the M-current, a potassium current mediated by KCNQ channels, resulting in membrane depolarization and increased excitability.[8] An M1-PAM should enhance the ability of acetylcholine to inhibit the M-current.
Protocol:
-
Cell Preparation: Use primary neurons cultured from a relevant brain region (e.g., hippocampus) or a cell line co-expressing the M1 receptor and KCNQ channels.
-
Recording Configuration:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a potential where the M-current is active (e.g., -30 mV).
-
-
Experimental Procedure:
-
Record the baseline M-current.
-
Apply a low concentration of acetylcholine to the bath to induce a partial inhibition of the M-current.
-
After washing out the acetylcholine and allowing the current to recover, co-apply the M1-PAM with the same low concentration of acetylcholine.
-
Measure the degree of M-current inhibition.
-
-
Data Analysis:
-
Quantify the amplitude of the M-current before and after the application of acetylcholine, both in the presence and absence of the M1-PAM.
-
Calculate the percentage of M-current inhibition for each condition.
-
A greater inhibition in the presence of the PAM indicates positive functional modulation.
-
Data Presentation:
| Condition | M-Current Inhibition (%) |
| ACh (e.g., 100 nM) | The percentage of M-current inhibition by a sub-maximal concentration of acetylcholine alone. |
| ACh (100 nM) + M1-PAM (e.g., 1 µM) | The percentage of M-current inhibition by acetylcholine in the presence of the M1-PAM. |
| Potentiation (%) | The increase in M-current inhibition attributable to the M1-PAM. |
By employing these diverse and complementary assays, researchers can build a comprehensive profile of a novel M1-PAM, confirming its direct engagement with the M1 receptor in a cellular context and characterizing its functional consequences on the receptor's signaling cascade. This rigorous assessment is essential for the successful progression of M1-PAMs as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. news-medical.net [news-medical.net]
- 12. bt-laboratory.com [bt-laboratory.com]
- 13. innoprot.com [innoprot.com]
Troubleshooting & Optimization
Interpreting unexpected results with VU6028418 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6028418, a potent and highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3] It exhibits high selectivity for the human M4 receptor, with an IC50 of 4.1 nM.[2][4] Its primary mechanism of action is to block the signaling of the M4 receptor, which is involved in regulating extrapyramidal motor control.[4]
Q2: What are the key in vitro and in vivo properties of this compound?
This compound has been characterized by its high subtype-selectivity and favorable pharmacokinetic properties across multiple species.[4][5] It is orally bioavailable.[2] In vivo studies have shown its efficacy in animal models of movement disorders, such as haloperidol-induced catalepsy in rats.[4]
Troubleshooting Unexpected Results
Q3: My experimental results are inconsistent with M4 receptor antagonism. What could be the cause?
While this compound is highly selective for the M4 receptor, off-target effects have been reported, which could lead to unexpected results. The most significant off-target effect is the potent inhibition of the hERG (human Ether-a-go-go-Related Gene) channel, which is crucial for cardiac repolarization.[4] Additionally, an ancillary pharmacology screen revealed inhibition of the σ1 receptor.[4]
Troubleshooting Steps:
-
Confirm On-Target Activity: Re-evaluate the potency and efficacy of this compound in your specific M4 receptor-expressing system to ensure it aligns with reported values.
-
Assess for hERG Inhibition: If your experimental system involves cells or tissues with cardiac ion channels, consider performing electrophysiology experiments (e.g., patch-clamp) to determine if hERG inhibition is a confounding factor.
-
Investigate σ1 Receptor Involvement: Depending on your experimental context, consider whether σ1 receptor inhibition could contribute to the observed phenotype. Specific σ1 receptor antagonists could be used as controls.
-
Review Experimental Protocol: Ensure proper compound handling, storage, and concentration preparation. This compound stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q4: I am observing unexpected cardiovascular effects in my in vivo experiments. Why might this be happening?
The potent inhibition of the hERG channel by this compound is a likely cause of unexpected cardiovascular effects.[4] hERG channel blockade can lead to QT interval prolongation, which is a serious cardiac liability. This significant off-target effect ultimately precluded the further clinical development of this compound.[4]
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: In any in vivo studies, it is critical to monitor cardiovascular parameters such as electrocardiogram (ECG) to assess for QT interval changes.
-
Consider Alternative M4 Antagonists: If cardiovascular effects are a concern, it may be necessary to use an alternative M4 antagonist with a cleaner cardiovascular profile.
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship for both the desired M4-mediated effects and the undesired cardiovascular effects to identify a potential therapeutic window, if one exists.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| hM4 IC50 | 4.1 nM | Human (CHO cells) | [2][4] |
| rM4 IC50 | 57 nM | Rat | [6] |
| hM1, hM3, hM5 IC50 | >10 µM | Human (CHO cells) | [4] |
| hM2 IC50 | 3.5 µM | Human (CHO cells) | [4] |
| hERG IC50 | 431 nM | Human (Patch clamp) | [4] |
| σ1 Receptor Ki | 16.9 nM | Radioligand binding | [4] |
| Oral Bioavailability | ≥100% (rat, mouse), 86% (dog) | In vivo | [4] |
Experimental Protocols
Calcium Mobilization Assay for M4 Receptor Antagonism
This protocol is a general guideline for assessing the antagonist activity of this compound at the M4 muscarinic receptor.
-
Cell Culture: Culture CHO cells stably transfected with the human M4 muscarinic acetylcholine receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer.
-
Antagonist Incubation: Add the this compound dilutions to the appropriate wells and incubate for a predetermined time.
-
Agonist Stimulation: Add an EC80 concentration of acetylcholine to the wells to stimulate calcium mobilization.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Haloperidol-Induced Catalepsy in Rats
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound in a model of Parkinsonism.
-
Animal Acclimation: Acclimate male rats to the testing environment.
-
Catalepsy Induction: Induce catalepsy by administering a subcutaneous injection of haloperidol.
-
Compound Administration: Administer this compound or vehicle orally at various doses.
-
Catalepsy Assessment: At specified time points after drug administration, assess the degree of catalepsy using a bar test. Measure the latency for the rat to remove both front paws from a raised bar.
-
Data Analysis: Compare the latency to withdraw between the vehicle-treated and this compound-treated groups. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects of this compound.[4]
Visualizations
Caption: M4 Muscarinic Receptor Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
- 6. VU 6028418 hydrochloride | M4 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing VU6028418 Dosing for Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosing regimens for chronic studies involving the M4 mAChR antagonist, VU6028418.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It exhibits high selectivity for the M4 receptor subtype over other muscarinic subtypes (M1, M2, M3, M5), making it a valuable tool for investigating the role of the M4 receptor in various physiological and pathological processes.[2] Its primary mechanism of action is the blockade of M4 receptor signaling.
Q2: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the known off-target effects of this compound?
An ancillary pharmacology screen revealed that this compound exhibits 101% inhibition of the σ1 receptor at a concentration of 10 µM. It also showed 61% inhibition of the hERG channel at the same concentration.[2] Follow-up dose-response assays determined a Kᵢ of 16.9 nM for σ1 radioligand binding and an IC₅₀ of 431 nM for hERG patch clamp.[2]
Troubleshooting Guides
Vehicle Selection and Formulation for Chronic Oral Dosing
Issue: Difficulty in selecting a suitable vehicle for chronic oral administration of this compound due to its poor water solubility.
Solution:
This compound is a lipophilic compound with low aqueous solubility. For chronic oral gavage studies in rodents, a suspension formulation is often necessary. Commonly used and generally well-tolerated vehicles for such compounds include:
-
0.5% w/v Carboxymethylcellulose (CMC) in water: A widely used suspending agent in toxicology studies.[3]
-
Corn oil: A lipid-based vehicle that can enhance the absorption of lipophilic compounds.[4]
-
10% Tween® 80 in sterile water: A surfactant that can aid in solubilizing and suspending poorly soluble compounds.
Recommendation:
Start with 0.5% w/v CMC in water . If poor bioavailability or variability is observed, consider a lipid-based vehicle like corn oil, which may improve absorption.
Experimental Protocol: Vehicle Screening
-
Prepare small batches of this compound in the selected vehicles (e.g., 0.5% CMC, corn oil).
-
Assess the physical stability of the formulations over a short period (e.g., 24-48 hours) by observing for precipitation or aggregation.
-
Administer a single oral dose of each formulation to a small group of animals.
-
Collect blood samples at various time points (e.g., 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile for each vehicle.
-
Select the vehicle that provides the most consistent and desirable exposure.
Dosing Regimen Design for Chronic Studies
Issue: Determining an appropriate starting dose and dose escalation strategy for a chronic study.
Solution:
A single ascending dose study in rats has shown that this compound is well-tolerated at doses up to 300 mg/kg, with no adverse events observed. The study also indicated a linear increase in exposure (AUC) up to 30 mg/kg.
Key Pharmacokinetic Parameters:
| Species | Route | Dose (mg/kg) | T½ (h) | Tmax (h) | F (%) |
| Rat (SD) | IV | 1 | 13 | - | - |
| Rat (SD) | PO | 10 | 13 | 1.5 | ≥100 |
| Mouse (CD-1) | PO | 3 | NC | 6.67 | ≥100 |
| Dog (Beagle) | PO | 3 | 15 | 17 | 86 |
Data sourced from Medchemexpress.[1] NC = Not Calculated.
Recommendations:
-
Starting Dose: Based on the single-dose escalation study, a starting dose of 1-3 mg/kg/day is recommended for chronic efficacy studies. This range has been shown to be effective in reversing haloperidol-induced catalepsy in rats.
-
Dose Escalation: If a higher dose is required, a conservative dose escalation of 3-fold increments (e.g., 10 mg/kg, 30 mg/kg) can be employed.
-
Frequency: Given the long half-life of this compound in rats (13 hours)[1], once-daily dosing is appropriate.
-
Pilot Toxicity Study: Before initiating a large-scale, long-term chronic study, it is crucial to conduct a pilot repeated-dose toxicity study (e.g., 14 or 28 days) to assess the safety and tolerability of the chosen dosing regimen.
Experimental Protocol: Pilot Repeated-Dose Toxicity Study
-
Select three dose levels: a therapeutic dose (e.g., 3 mg/kg), a mid-dose (e.g., 10 mg/kg), and a high dose (e.g., 30 mg/kg). Include a vehicle control group.
-
Administer this compound or vehicle daily for 14 or 28 days.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs.
Stability of Dosing Formulations
Issue: Ensuring the stability of the this compound formulation throughout the duration of the chronic study.
Solution:
The stability of the dosing formulation is critical for ensuring accurate and consistent dosing.
Recommendations:
-
Fresh Preparation: Ideally, formulations should be prepared fresh daily.
-
Stability Testing: If daily preparation is not feasible, the stability of the formulation in the chosen vehicle should be assessed.
Experimental Protocol: Formulation Stability Assessment
-
Prepare a batch of the this compound formulation.
-
Store the formulation under the same conditions as it will be during the study (e.g., room temperature or refrigerated).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the formulation and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Assess the physical appearance of the formulation for any changes (e.g., precipitation, color change).
-
The formulation is considered stable if the concentration of this compound remains within ±10% of the initial concentration and there are no changes in physical appearance.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal studies with VU6028418
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal studies involving VU6028418, a selective M4 muscarinic acetylcholine (B1216132) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3][4][5] It functions by competitively binding to the M4 receptor, thereby blocking the effects of the endogenous neurotransmitter acetylcholine. The M4 receptor is highly expressed in the striatum, a key brain region for motor control. By antagonizing M4 receptors, this compound can modulate striatal dopamine (B1211576) release, which is a promising therapeutic approach for movement disorders like dystonia and Parkinson's disease.[1][6]
Q2: What are the key in vitro binding affinities and functional potencies of this compound?
A2: this compound demonstrates high selectivity for the human M4 receptor over other muscarinic receptor subtypes. The following table summarizes its in vitro characteristics.
| Target | Assay | Value |
| hM4 | IC50 (Calcium Mobilization) | 4.1 nM[1][2] |
| hM4 | Ki ([3H]NMS Displacement) | 3.2 nM[1] |
| hM1 | IC50 (Calcium Mobilization) | >10 µM[1] |
| hM2 | IC50 (Calcium Mobilization) | 3.5 µM[1] |
| hM3 | IC50 (Calcium Mobilization) | >10 µM[1] |
| hM5 | IC50 (Calcium Mobilization) | >10 µM[1] |
Q3: How should this compound be prepared for in vivo administration?
A3: For oral administration in preclinical studies, this compound has been formulated as a suspension. While the exact vehicle composition can vary, a common vehicle for rodent studies is a mixture of 0.5% methylcellulose (B11928114) in sterile water. It is crucial to ensure the compound is homogenously suspended before each administration to avoid dose variability. For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guides
Issue 1: High variability in behavioral outcomes following oral administration.
| Potential Cause | Troubleshooting Step |
| Improper drug formulation | Ensure this compound is a homogenous suspension before each gavage. Use a consistent vehicle across all animals and treatment groups. |
| Inaccurate dosing | Calibrate gavage needles to ensure accurate volume delivery. Adjust dose based on the most recent body weight of each animal. |
| Variability in food intake | Fasting animals overnight before dosing can help reduce variability in gastric emptying and drug absorption. Ensure consistent fasting times for all subjects. |
| Stress-induced variability | Acclimate animals to the experimental procedures, including handling and gavage, to minimize stress-induced physiological changes that can affect drug response. |
Issue 2: Inconsistent pharmacokinetic (PK) profiles between animals of the same species.
| Potential Cause | Troubleshooting Step |
| Differences in animal health status | Ensure all animals are healthy and free of underlying conditions that could affect drug metabolism or clearance. |
| Genetic variability within the animal strain | Use a well-characterized and genetically homogenous animal strain from a reputable vendor. |
| Variability in cytochrome P450 (CYP) enzyme activity | Be aware that this compound has shown potential for CYP induction in human hepatocytes.[1] While not directly studied in preclinical species, this could be a source of variability. Consider this possibility when analyzing unexpected PK data. |
Issue 3: Discrepancies in efficacy compared to published data.
| Potential Cause | Troubleshooting Step |
| Species differences in pharmacology | Be aware of species-specific differences in M4 receptor pharmacology. This compound has a reported IC50 of 57 nM for the rat M4 receptor, which is different from the human value.[7] |
| Differences in experimental models | The efficacy of this compound has been demonstrated in a rat model of haloperidol-induced catalepsy.[1] Ensure your experimental model and procedures are comparable. |
| Incorrect timing of behavioral testing relative to dosing | The timing of behavioral assessment should coincide with the expected peak plasma and brain concentrations of this compound. Refer to the provided pharmacokinetic data to determine the optimal time window. |
Pharmacokinetic and Efficacy Data
Pharmacokinetic Parameters of this compound
The following table summarizes the pharmacokinetic properties of this compound in different species after oral administration.[1]
| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| Mouse | 10 | 4.0 | 1143 | 21841 | 13.1 | ≥100 |
| Rat | 10 | 5.3 | 703 | 16295 | 14.1 | ≥100 |
| Dog | 3 | 3.3 | 243 | 2311 | 13.9 | 86 |
In Vivo Efficacy in a Rat Model of Haloperidol-Induced Catalepsy
This compound demonstrated a dose-dependent reversal of haloperidol-induced catalepsy in rats.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Latency to Withdraw (s) | % Reversal of Catalepsy |
| Vehicle | - | 43.4 ± 4.3 | - |
| This compound | 0.3 | 32.0 ± 5.2 | 26.2 ± 12.0 |
| This compound | 1 | 21.3 ± 4.6 | 50.9 ± 10.7 |
| This compound | 3 | 15.1 ± 2.1 | 65.2 ± 4.9 |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol describes the methodology used to assess the efficacy of this compound in a rat model of Parkinsonian-like motor deficits.
-
Animals: Male Sprague-Dawley rats are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and a 12-hour light/dark cycle.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the study to minimize stress.
-
Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce a cataleptic state.
-
Drug Administration: Thirty minutes after haloperidol administration, orally administer this compound or the vehicle control.
-
Catalepsy Assessment (Bar Test): Sixty minutes after this compound or vehicle administration, assess the degree of catalepsy.
-
Gently place the front paws of the rat on a horizontal bar raised a specific height (e.g., 9 cm) above the surface.
-
Measure the latency (in seconds) for the rat to remove both paws from the bar.
-
A cut-off time (e.g., 120 seconds) is typically used.
-
-
Data Analysis: Compare the latency to withdraw between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[1]
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tocris.com [tocris.com]
Navigating CYP Inhibition with VU6028418 Analogs: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively minimize Cytochrome P450 (CYP) inhibition when working with VU6028418 and its analogs. The following information is designed to address specific experimental challenges and provide actionable strategies for analog design and selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary CYP inhibition liability associated with the this compound scaffold?
A1: The initial lead compound, VU6013720 (compound 2 in the discovery series), exhibited significant inhibition of multiple CYP isoforms. A persistent challenge throughout the optimization process was potent inhibition of CYP2C9.[1] this compound (analog 8i) was developed to improve this profile, showing a significant reduction in inhibition across several isoforms, though moderate CYP2C9 inhibition remained.[1]
Q2: What were the key medicinal chemistry strategies employed to reduce CYP inhibition in the this compound series?
A2: The primary strategies focused on modulating the physicochemical properties of the western halogenated phenyl group to decrease lipophilicity (clogP) and introduce polarity.[1] Key approaches included:
-
Exploration of Halogenation Patterns: Systematically altering the position and number of fluorine and chlorine substituents on the phenyl ring proved crucial in modulating the CYP inhibition profile.[1] For instance, the 2,3,5-trifluoro analog (this compound) demonstrated a markedly improved profile compared to the parent 2,5-dichloro analog.[1]
-
Introduction of Polarity: Attempts were made to introduce polar groups to the western biaryl system to reduce lipophilicity. However, this approach was often detrimental to other properties like P-glycoprotein (P-gp) efflux.[1]
-
Deuterium (B1214612) Incorporation: A novel strategy of incorporating deuterium was discovered to modulate CYP inhibition during the characterization of this compound.[1]
Q3: How does the pattern of halogen substitution on the western phenyl ring of this compound analogs influence CYP inhibition?
A3: The pattern of halogen substitution plays a critical role in the overall CYP inhibition profile.[1] For example, replacing a 2-chloro substituent with a fluorine (as in the 2,5-difluoro analogue 8h) led to a reduction in CYP inhibition across three isoforms relative to the parent compound.[1] Further optimization to the 2,3,5-trifluoro analogue (this compound or 8i) resulted in an even more favorable CYP inhibition profile, with an IC50 for CYP2C9 of 9.8 μM and >30 μM for other tested isoforms.[1]
Troubleshooting Guide
Problem: High CYP Inhibition Observed in a Novel this compound Analog
1. Initial Assessment and Confirmation:
-
Verify Experimental Results: Repeat the CYP inhibition assay to confirm the initial findings. Ensure proper controls were used and that the assay is performing within validated parameters.
-
Assess Physicochemical Properties: Calculate the clogP of your analog. A higher clogP is often correlated with increased CYP inhibition.
2. Structure-Activity Relationship (SAR)-Guided Modification:
The following flowchart outlines a systematic approach to analog modification based on the established SAR for the this compound series.
Caption: Troubleshooting workflow for addressing high CYP inhibition.
3. Specific Modification Strategies:
-
Modify Halogenation:
-
Strategy: If your analog contains chloro substituents, consider replacing them with fluoro groups.
-
Rationale: Fluorine substitution can lower lipophilicity and alter the electronic properties of the ring, potentially disrupting key binding interactions with the CYP active site. The 2,5-difluoro and 2,3,5-trifluoro patterns were shown to be beneficial in the this compound series.[1]
-
-
Introduce Polarity (with caution):
-
Strategy: Consider introducing small polar groups on the western biaryl system.
-
Rationale: Increasing polarity can reduce lipophilicity and decrease non-specific binding to the lipophilic CYP active site.
-
Caution: This approach was found to be detrimental to P-gp efflux in the this compound series, so a careful balance of properties is required.[1]
-
-
Strategic Deuteration:
-
Strategy: Identify metabolically labile positions on your analog and consider replacing hydrogen with deuterium at these sites.
-
Rationale: The stronger carbon-deuterium bond can slow the rate of metabolism at that position, which can sometimes mitigate mechanism-based inhibition or the formation of an inhibitory metabolite. This was a novel finding during the development of this compound.[1]
-
Data Presentation
Table 1: CYP Inhibition Profile of this compound and Key Analogs
| Compound | Substitution Pattern (Western Phenyl) | CYP2C9 IC50 (µM) | Other CYP Isoforms IC50 (µM) |
| 2 (VU6013720) | 2,5-dichloro | Potent Inhibition | Broad Inhibition |
| 8h | 2,5-difluoro | Reduced vs. 2 | Reduced vs. 2 |
| 8i (this compound) | 2,3,5-trifluoro | 9.8 | >30 |
Data summarized from the discovery publication of this compound.[1]
Experimental Protocols
CYP Inhibition Cocktail Assay (as employed in the this compound discovery program)
This protocol provides a general framework based on standard industry practices. For specific substrate concentrations and incubation times for each CYP isoform, refer to the supplementary information of the primary literature.
1. Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (cocktail)
-
Test compound (this compound analog) and positive control inhibitors
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard for quenching
-
96-well plates
-
LC-MS/MS system
2. Experimental Workflow:
Caption: Workflow for a typical in vitro CYP inhibition assay.
3. Data Analysis:
-
Quantify the formation of the metabolite for each CYP-specific substrate using LC-MS/MS.
-
Calculate the percent inhibition of the test compound at each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway
This compound is an antagonist of the M4 muscarinic acetylcholine (B1216132) receptor. However, the broader class of compounds to which it belongs, muscarinic receptor modulators, often target the M1 receptor, which is a Gq-coupled receptor. The signaling pathway for M1 receptor activation is depicted below.
Caption: M1 muscarinic acetylcholine receptor signaling pathway.
References
Technical Support Center: Synthesis of VU6028418
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of VU6028418.
Troubleshooting Guides
Challenge 1: Low Yield in Suzuki-Miyaura Coupling of Intermediate 7 with (2,3,5-trifluorophenyl)boronic acid
The Suzuki-Miyaura coupling is a critical step in the synthesis of this compound and has been described as "challenging".[1] Low yields are a common issue, often stemming from side reactions or suboptimal conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Protodeboronation of Boronic Acid | Polyfluorophenylboronic acids, such as the one used in this synthesis, are known to be unstable and can undergo protodeboronation (replacement of the boronic acid group with hydrogen) in the presence of aqueous base.[2][3] This reduces the amount of boronic acid available for the cross-coupling reaction. | - Use a specialized precatalyst: The original publication highlights the use of the third-generation BrettPhos palladacycle, which is effective for coupling unstable boronic acids.[1] Consider using a precatalyst that allows for fast catalytic turnover, minimizing the time the boronic acid is exposed to basic conditions.[2][4] - Anhydrous conditions: While challenging with some bases, minimizing water content can reduce the rate of protodeboronation. - Choice of base: A weaker base or a non-aqueous base might be beneficial. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ could identify optimal conditions. |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself to form a biaryl byproduct, reducing the yield of the desired product. This is often exacerbated by the presence of oxygen in the reaction mixture. | - Thorough Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) prior to adding the palladium catalyst.[5] - Use a Pd(0) source: Starting with a Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can minimize side reactions. |
| Catalyst Deactivation | The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion. | - Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos is crucial for stabilizing the active catalytic species and promoting efficient oxidative addition and reductive elimination.[1] - Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it also increases cost and the potential for side reactions. Optimization of the catalyst loading (e.g., in the 1-5 mol % range) is recommended. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can all significantly impact the yield. | - Temperature Optimization: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. A systematic optimization of the reaction temperature is advised. - Solvent Screening: Solvents such as 1,4-dioxane (B91453) with water are commonly used.[1] The ratio of the organic solvent to water can be critical and should be optimized. |
Challenge 2: Incomplete Reaction or Side Products in the Reductive Amination
The reductive amination to form intermediate 7 is a key step. Incomplete reaction or the formation of side products can complicate purification and reduce overall yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reduction of the Aldehyde | The reducing agent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can potentially reduce the starting aldehyde before it forms the imine with the amine. | - Stepwise Addition: Add the amine to the aldehyde first and allow sufficient time for imine formation before introducing the reducing agent. Monitoring the reaction by TLC or LC-MS can help determine the optimal time for the addition of NaBH(OAc)₃. - Choice of Reducing Agent: NaBH(OAc)₃ is generally milder and more selective for imines over aldehydes compared to other reducing agents like sodium borohydride (B1222165) (NaBH₄). Sticking with NaBH(OAc)₃ is recommended as per the original protocol.[1] |
| Incomplete Reaction | The reaction may not go to completion, leaving unreacted starting materials. | - Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at room temperature as indicated in the protocol.[1] Gentle heating could be explored, but may also increase side reactions. - Stoichiometry: Ensure the correct stoichiometry of reagents is used. A slight excess of the aldehyde and reducing agent may be necessary to drive the reaction to completion. |
| Purification Difficulties | The desired product may be difficult to separate from unreacted starting materials or side products. | - Aqueous Workup: A standard aqueous workup can help remove excess reducing agent and other water-soluble impurities. - Chromatography: Column chromatography on silica (B1680970) gel is likely necessary to obtain the pure product. A gradient elution system with a suitable solvent mixture (e.g., dichloromethane/methanol) should be developed. |
Challenge 3: Low Yield or Double Substitution in the SNAr Reaction
The initial nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine (B152260) with the cyclic amine is the first key bond-forming reaction.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Reactivity | The reaction may be sluggish, leading to incomplete conversion. | - Microwave Irradiation: The published procedure utilizes microwave heating at 150 °C, which significantly accelerates the reaction.[1] If microwave instrumentation is not available, conventional heating at a higher temperature for a longer duration will be necessary, but may lead to more side products. - Base and Solvent: Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl formed. tert-Butanol is the chosen solvent.[1] These conditions have been optimized and should be followed closely. |
| Double Substitution | It is possible for the amine to react with both chlorine atoms on the pyridazine (B1198779) ring, leading to a disubstituted byproduct. | - Stoichiometry: Use a controlled amount of the amine (e.g., 1 equivalent or a slight excess) to favor monosubstitution. - Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the desired monosubstituted product is maximized and before significant formation of the disubstituted product occurs. |
| Purification of Intermediate 6 | The desired product may need to be carefully purified from unreacted starting materials and the disubstituted byproduct. | - Column Chromatography: Purification by silica gel column chromatography is likely required to isolate the pure monosubstituted product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of BrettPhos-Pd-G3 in the Suzuki-Miyaura coupling step?
A1: The third-generation BrettPhos palladacycle (BrettPhos-Pd-G3) is a highly effective precatalyst for challenging Suzuki-Miyaura cross-coupling reactions.[1] The BrettPhos ligand is a bulky, electron-rich biaryl phosphine that promotes the formation of a highly active and stable monoligated palladium(0) species. This catalytic species is particularly effective in facilitating the oxidative addition of the chloropyridazine and the transmetalation with the often unstable polyfluorophenylboronic acid, leading to higher yields and faster reaction rates compared to standard palladium catalysts.
Q2: I am observing a significant amount of debrominated starting material in my Suzuki-Miyaura reaction. What can I do?
A2: The observation of the debrominated starting material is a classic sign of protodeboronation of your boronic acid. This is a known issue with electron-deficient boronic acids like (2,3,5-trifluorophenyl)boronic acid.[2][3] To mitigate this, you should:
-
Ensure your reaction conditions are as anhydrous as possible if using a non-aqueous base.
-
Minimize the reaction time by using a highly active catalyst system like BrettPhos-Pd-G3.
-
Consider using a milder base or a two-phase system to control the concentration of the base in the organic phase.
Q3: Can I use a different reducing agent for the reductive amination step?
A3: While other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used for reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity.[1] It is less likely to reduce the aldehyde starting material before imine formation. Using a different reducing agent would require re-optimization of the reaction conditions, including solvent and reaction time.
Q4: My SNAr reaction is not going to completion even with conventional heating. What should I do?
A4: The SNAr reaction between 3,6-dichloropyridazine and the secondary amine is significantly accelerated by microwave heating to 150 °C.[1] If you are limited to conventional heating, you may need to increase the reaction temperature further (if the solvent allows) and/or significantly extend the reaction time. However, be aware that prolonged heating can lead to decomposition and the formation of byproducts. If possible, gaining access to a microwave reactor is the most straightforward solution.
Experimental Protocols
Synthesis of Intermediate 6 via SNAr Reaction [1]
-
Reagents: Substituted [3.3.0]cyclopentylpyrrolidine (1 equiv), 3,6-dichloropyridazine (1 equiv), DIPEA (diisopropylethylamine, excess), tBuOH (tert-butanol).
-
Procedure: The reagents are combined in a microwave vial and heated in a microwave reactor at 150 °C.
-
Work-up and Purification: The reaction mixture is concentrated and purified by column chromatography to yield chloropyridazine 6 .
Synthesis of Intermediate 7 via Reductive Amination [1]
-
Reagents: Chloropyridazine 6 (after Boc-deprotection), tetrahydro-2H-pyran-4-carbaldehyde (1-1.2 equiv), NaBH(OAc)₃ (sodium triacetoxyborohydride, 1.5-2 equiv), DCM (dichloromethane), THF (tetrahydrofuran).
-
Procedure: The amine and aldehyde are stirred in a mixture of DCM and THF at room temperature. After a period to allow for imine formation, NaBH(OAc)₃ is added, and the reaction is stirred until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to give tetrahydropyran (B127337) (THP) 7 .
Synthesis of this compound (8i) via Suzuki-Miyaura Coupling [1]
-
Reagents: Intermediate 7 (1 equiv), (2,3,5-trifluorophenyl)boronic acid or its pinacol (B44631) ester (1.2-1.5 equiv), K₂CO₃ (potassium carbonate, 2-3 equiv), BrettPhos-Pd-G3 (1-5 mol %), 1,4-dioxane, H₂O.
-
Procedure: The reagents are combined in a reaction vessel, and the mixture is thoroughly degassed with an inert gas. The reaction is then heated at 100 °C until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, diluted, and the product is extracted. The crude product is purified by column chromatography to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: VU6028418 Intravenous Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of VU6028418 for intravenous (IV) injection. The following information is curated from publicly available data and general best practices for parenteral drug formulation.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a lipophilic compound with limited aqueous solubility. Its solubility is significantly influenced by the solvent, pH, and temperature. The hydrochloride salt form of this compound exhibits better solubility in some organic solvents.
Q2: In which solvents has this compound been successfully dissolved?
A2: this compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1] For in vitro studies, a concentration of 5.56 mg/mL in DMSO has been achieved with the aid of sonication, warming, and pH adjustment.[1][2] The hydrochloride salt is soluble up to 100 mM in DMSO and 50 mM in ethanol.
Q3: What is the stability of this compound in powder and solvent forms?
A3: As a powder, this compound is stable for up to 3 years when stored at -20°C.[1] In a solvent, stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month.[1]
Q4: Has a specific vehicle formulation for intravenous injection of this compound been published?
A4: While this compound has been administered intravenously in preclinical species such as rats, mice, and dogs, the exact vehicle composition for these injections is not detailed in publicly available literature.[1][3] Researchers will need to develop and validate a suitable formulation based on the compound's physicochemical properties and general parenteral formulation guidelines.
Q5: What are the general principles for developing an IV formulation for a compound like this compound?
A5: For compounds with low aqueous solubility, a common approach is to use a co-solvent system. The initial solvent of choice for IV administration in preclinical studies is typically normal saline or 5% dextrose.[4] If solubility is insufficient, co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 may be cautiously incorporated.[4] It is critical to maintain the pH of the final formulation within a physiologically acceptable range (typically pH 4-8 for buffered solutions) and to ensure the solution is not hypertonic.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution with aqueous buffer. | The aqueous buffer is a poor solvent for this compound, and the concentration of the organic co-solvent is too low in the final formulation to maintain solubility. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation. Be mindful of the potential for vehicle-induced toxicity at higher co-solvent concentrations.2. Investigate the use of solubilizing excipients such as cyclodextrins.3. Adjust the pH of the final formulation. A reported method to improve solubility in DMSO involves adjusting the pH to 5 with HCl.[1][2] |
| Cloudiness or haze in the final formulation. | This may indicate the formation of a fine precipitate or an emulsion, suggesting incomplete solubilization. | 1. Increase sonication time or temperature during the dissolution process.2. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. If the cloudiness persists, the formulation is not suitable for IV injection. |
| Phase separation or drug crystallization upon storage. | The formulation is not stable at the storage temperature, leading to the drug coming out of solution over time. | 1. Prepare the formulation fresh before each experiment.2. If short-term storage is necessary, evaluate the stability at different temperatures (e.g., 4°C, room temperature) for a defined period.3. Consider preparing a more concentrated stock solution in a suitable organic solvent and performing the final dilution into the aqueous vehicle immediately before injection. |
| Adverse reaction in animals upon injection (e.g., irritation, hemolysis). | The vehicle itself, particularly at high concentrations of co-solvents, or an inappropriate pH or osmolality, can cause local intolerance and systemic toxicity. | 1. Minimize the concentration of organic co-solvents to the lowest effective level.2. Ensure the pH of the final injectate is within a physiologically tolerated range.3. If using co-solvents, consider their hemolytic potential.[4]4. Administer the injection slowly to allow for rapid dilution in the bloodstream. |
Quantitative Data Summary
Table 1: Solubility Data for this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 5.56 mg/mL (12.86 mM) | Ultrasonic and warming, adjust pH to 5 with HCl, heat to 60°C | [1][2] |
| DMSO (hydrochloride salt) | up to 100 mM | - | |
| Ethanol (hydrochloride salt) | up to 50 mM | - | |
| Aqueous Buffer (pH 6.8) | 85.1 µM (Kinetic Solubility) | - | [5] |
Table 2: Storage Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a Hypothetical this compound Formulation for Intravenous Injection (for research purposes only, requires validation)
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for intravenous administration in a research setting. This protocol is a starting point and must be optimized and validated by the end-user.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Ethanol (Dehydrated Alcohol, USP), sterile
-
Propylene Glycol (PG), USP grade
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile, depyrogenated vials
-
0.22 µm sterile syringe filters
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO per 1 mg of this compound.
-
Gently warm the vial (not exceeding 60°C) and sonicate until the powder is completely dissolved.[1][2] Visually inspect for any remaining particulates.
-
-
Vehicle Preparation:
-
Prepare a co-solvent vehicle by mixing DMSO, Ethanol, Propylene Glycol, and WFI or Normal Saline. A common starting point for a co-solvent vehicle is a ratio such as 10% DMSO, 10% Ethanol, 30% PG, and 50% WFI/Saline (v/v/v/v). The final concentration of DMSO should be kept as low as possible.
-
-
Final Formulation Preparation (1 mg/mL):
-
Slowly add the this compound stock solution (10 mg/mL) to the co-solvent vehicle with continuous vortexing. For a final concentration of 1 mg/mL, add 1 part of the stock solution to 9 parts of the vehicle.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.
-
-
Pre-injection Check:
-
Before administration, visually inspect the solution again for any particulates.
-
It is highly recommended to perform a small-scale pilot study in a single animal to observe for any immediate adverse reactions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential side effects of VU6028418 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU6028418, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine receptor.[1][2][3] Its primary mechanism of action is to block the binding of the endogenous ligand, acetylcholine, to M4 receptors, thereby inhibiting the downstream signaling pathways associated with this receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.
Q2: What are the known effects of this compound in animal models?
A2: In preclinical studies, this compound has demonstrated efficacy in rodent models of movement disorders. For instance, it has been shown to dose-dependently reverse haloperidol-induced catalepsy in rats, suggesting its potential as a therapeutic for conditions like dystonia and Parkinson's disease.[3][4]
Q3: Have any adverse effects of this compound been reported in animal studies?
A3: Based on available literature, this compound appears to be well-tolerated in initial studies. A single oral dose escalation pharmacokinetic study in rats, with doses ranging from 1 to 300 mg/kg, reported no observed adverse events.[4] Additionally, the compound was found to be negative in a Mini Ames test for mutagenicity.[4] However, as with any investigational compound, careful monitoring for potential side effects in longer-term or different experimental settings is crucial.
Q4: What are the pharmacokinetic properties of this compound in common animal models?
A4: this compound exhibits attractive pharmacokinetic (PK) properties across multiple species, including high oral bioavailability.[1][4] A summary of its key in vivo PK parameters is provided in the table below.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Rat (SD) | Mouse (CD-1) | Dog (Beagle) |
| Dose (mg/kg) IV/PO | 1/10 | 1/3 | 1/3 |
| CLp (mL/min/kg) | 6.1 | 17 | 43 |
| Vss (L/kg) | 6.7 | 10.6 | 8.5 |
| Elimination t1/2 (h) | 13 | NC | 15 |
| Cmax (ng/mL) PO | 17,000 | 181 | 70 |
| Tmax (h) PO | 1.5 | 6.67 | 17 |
| AUC0-inf (ng/mL•h) PO | 30,000 | NC | 1,100 |
| F (%) PO | ≥100 | ≥100 | 86 |
| Total Brain/Total Plasma (Kp) | 6.4 | ND | ND |
| Unbound Brain/Unbound Plasma (Kp,uu) | 0.61 | ND | ND |
| CSF/Plasma Unbound (Kp,u) | 0.24 | ND | ND |
-
Data sourced from Spock M, et al. ACS Med Chem Lett. 2021.[1][4]
-
NC = Not Calculated; ND = Not Determined.
Troubleshooting Guide: Managing Potential Side Effects
While specific adverse events for this compound have not been extensively reported, its mechanism as an M4 antagonist suggests potential areas for observation. This guide is based on the theoretical implications of M4 receptor blockade.
Issue 1: Unexpected Behavioral Changes (e.g., hyperactivity, cognitive deficits)
-
Question: My animals are exhibiting unusual locomotor activity or performance deficits in cognitive tasks after administration of this compound. What could be the cause and how can I manage it?
-
Answer:
-
Potential Cause: M4 receptors are highly expressed in the striatum and are involved in the regulation of motor control and cognitive processes.[4] Blockade of these receptors could, in some contexts, lead to alterations in locomotor activity or cognitive function. M4 knockout mice have been shown to have increased basal locomotor activity.[4]
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the observed effects are dose-dependent. A lower effective dose may provide the desired therapeutic effect without the behavioral side effects.
-
Control Groups: Ensure appropriate vehicle control groups are included to rule out procedural or environmental factors.
-
Behavioral Monitoring Protocol: Implement a standardized behavioral observation protocol to systematically record and quantify any changes. (See Experimental Protocols section).
-
Task-Specific Considerations: For cognitive tasks, ensure the behavioral phenotype is not confounding the cognitive readout (e.g., hyperactivity affecting performance in a passive avoidance task).
-
-
Issue 2: Potential Anticholinergic Side Effects (e.g., dry mouth, blurred vision, constipation)
-
Question: Although this compound is highly selective for the M4 receptor, I am concerned about potential off-target or systemic anticholinergic effects. What should I monitor?
-
Answer:
-
Potential Cause: While this compound has high selectivity for M4 over other muscarinic receptor subtypes (hM1, hM2, hM3, hM5 IC50 > 10 µM), at very high doses, off-target effects, though less likely, cannot be entirely ruled out.[4] Non-selective muscarinic antagonists are known to cause a range of anticholinergic side effects.[5]
-
Troubleshooting Steps:
-
Clinical Observations: Carefully monitor animals for signs of cholinergic blockade such as reduced salivation (dry mouth), changes in pupil size, decreased gastrointestinal motility (constipation), or urinary retention.
-
Dose Reduction: If such effects are observed, reducing the dose is the primary mitigation strategy.
-
Supportive Care: Provide supportive care as needed, such as ensuring adequate hydration and monitoring of fecal output.
-
-
Issue 3: Concerns about Cardiovascular Effects
-
Question: Are there any potential cardiovascular side effects I should be aware of with this compound?
-
Answer:
-
Potential Cause: Muscarinic receptors, particularly the M2 subtype, play a significant role in regulating cardiac function. This compound is highly selective for M4 over M2 (hM2 IC50 = 3.5 µM).[4] However, it is good practice in preclinical safety assessment to evaluate cardiovascular parameters. An ancillary pharmacology screen showed 61% hERG inhibition at a 10 µM concentration.[4]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: In dedicated safety studies, especially at higher doses or in chronic dosing regimens, consider monitoring cardiovascular parameters such as heart rate, blood pressure, and ECG.
-
Dose Selection: Maintain doses within a range that provides efficacy without approaching concentrations that might interact with hERG or other cardiac ion channels.
-
-
Experimental Protocols
Protocol 1: Behavioral Observation and Scoring
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before observation.
-
Observation Period: Conduct observations at baseline (pre-dose) and at regular intervals post-dose (e.g., 30, 60, 120, 240 minutes), corresponding to the Tmax and absorption phase of the compound.
-
Scoring System: Use a standardized scoring system to assess:
-
General Activity: Hypoactivity, hyperactivity, stereotypy.
-
Neurological Signs: Tremors, convulsions, ataxia, catalepsy.
-
Autonomic Signs: Salivation, piloerection, changes in pupil size, lacrimation.
-
Other: Changes in posture, grooming, respiration.
-
-
Data Analysis: Compare post-dose scores to baseline and to vehicle-treated control animals.
Protocol 2: Haloperidol-Induced Catalepsy Model
This protocol is based on the efficacy studies conducted with this compound.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Habituation: Habituate animals to the testing apparatus (e.g., a horizontal bar raised above the surface).
-
Haloperidol (B65202) Administration: Administer haloperidol (e.g., 1.5 mg/kg, i.p.) to induce catalepsy.
-
This compound Administration: Administer this compound or vehicle orally at a specified time after haloperidol administration.
-
Catalepsy Assessment: At set time points (e.g., 60, 90, 120 minutes post-drug), place the animal's forepaws on the elevated bar.
-
Measurement: Record the latency (in seconds) for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the latency to withdraw in the this compound-treated groups to the vehicle-treated group.
Mandatory Visualizations
Caption: M4 receptor signaling pathway and point of antagonism by this compound.
Caption: Workflow for systematic monitoring and management of potential side effects.
Caption: Logical steps for troubleshooting unexpected behavioral side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist [pubmed.ncbi.nlm.nih.gov]
- 3. VU 6028418 hydrochloride | M4 Receptors | Tocris Bioscience [tocris.com]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to VU6028418 and Other M4 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist VU6028418 with other notable M4 antagonists. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to M4 Receptor Antagonism
The M4 muscarinic receptor, a Gαi/o-coupled receptor, is predominantly expressed in the striatum and cortex. Its role in modulating neurotransmitter release, particularly dopamine (B1211576), has made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, dystonia, and schizophrenia.[1] Selective antagonists of the M4 receptor are sought after to achieve therapeutic efficacy while minimizing the side effects associated with non-selective muscarinic antagonists.[1]
In Vitro Potency and Selectivity Profile
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other selective M4 antagonists (VU6013720, VU6021302, VU6021625) and the non-selective antagonist scopolamine (B1681570). The data is primarily derived from calcium mobilization assays and radioligand binding assays.
Table 1: Potency of M4 Antagonists at Human M4 (hM4) and Rat M4 (rM4) Receptors
| Compound | hM4 IC50 (nM) | rM4 IC50 (nM) |
| This compound | 4.1[2] | 57[2] |
| VU6013720 | - | 20[3] |
| VU6021302 | - | 70[3] |
| VU6021625 | 0.44[2] | 57[2] |
IC50 values from calcium mobilization assays.
Table 2: Selectivity of M4 Antagonists Against Other Human Muscarinic Receptor Subtypes
| Compound | hM1 IC50 (µM) | hM2 IC50 (µM) | hM3 IC50 (µM) | hM5 IC50 (µM) |
| This compound | >10[2] | 3.5[2] | >10[2] | >10[2] |
| VU6013720 | 1.7[3] | 0.67[3] | >10[3] | >10[3] |
| VU6021302 | >10[3] | 2.5[3] | >10[3] | >10[3] |
| VU6021625 | 5.5[3] | 3.2[3] | >10[3] | >10[3] |
IC50 values from calcium mobilization assays.
Table 3: Binding Affinity (Ki in nM) of Scopolamine at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| hM1 | 0.83[4] |
| hM2 | 5.3[4] |
| hM3 | 0.34[4] |
| hM4 | 0.38[4] |
| hM5 | 0.34[4] |
Ki values determined by radioligand binding assays.
In Vivo Efficacy: Haloperidol-Induced Catalepsy Model
The cataleptic state induced by the dopamine D2 receptor antagonist haloperidol (B65202) is a widely used animal model to assess the potential of compounds to treat motor symptoms associated with Parkinson's disease. M4 receptor antagonists are expected to reverse this catalepsy.
Table 4: In Vivo Efficacy of M4 Antagonists in Reversing Haloperidol-Induced Catalepsy in Rats
| Compound | Dose (mg/kg, p.o.) | % Reversal of Catalepsy |
| This compound | 1 | 50.9 ± 10.7[2] |
| This compound | 3 | 65.2 ± 4.9[2] |
| Scopolamine (i.p.) | 3 | Significant reversal[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M4 Antagonist Evaluation.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency and selectivity of M4 antagonists by measuring their ability to inhibit the increase in intracellular calcium concentration induced by an agonist, such as acetylcholine.
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are used.[2]
-
Procedure:
-
Cells are plated in 96- or 384-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of the antagonist compound are added to the wells and incubated for a specific period.
-
An EC80 concentration of acetylcholine is then added to stimulate the receptors.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the antagonist that inhibits 50% of the agonist's response.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that binds to the same receptor.
-
Preparation: Cell membranes are prepared from CHO cells expressing the muscarinic receptor of interest.
-
Procedure:
-
The cell membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Increasing concentrations of the unlabeled antagonist (the compound being tested) are added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value of the competition curve, providing a measure of the antagonist's binding affinity.
Haloperidol-Induced Catalepsy in Rats
This in vivo model assesses the potential of a compound to alleviate parkinsonian-like motor deficits.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.).
-
After a specific pretreatment time, haloperidol is administered intraperitoneally (i.p.) to induce catalepsy.
-
At various time points after haloperidol injection, the degree of catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded.
-
-
Data Analysis: The percentage reversal of catalepsy is calculated by comparing the latency to move in the drug-treated group to the vehicle-treated control group. A significant reduction in the latency to withdraw indicates anti-cataleptic activity.[2]
Conclusion
This compound is a potent and highly selective M4 muscarinic receptor antagonist.[2] Its selectivity profile, particularly its high selectivity over M1, M3, and M5 subtypes, makes it a valuable tool for investigating the specific roles of the M4 receptor in various physiological and pathological processes.[2] When compared to other selective M4 antagonists like VU6021625, this compound demonstrates comparable potency at the rat M4 receptor.[2] The in vivo data in the haloperidol-induced catalepsy model further supports its potential as a therapeutic agent for movement disorders.[2] The choice between this compound and other M4 antagonists will depend on the specific requirements of the research, including the desired potency, selectivity profile, and pharmacokinetic properties. The non-selective antagonist scopolamine serves as a useful reference compound to understand the effects of broad muscarinic receptor blockade.
References
- 1. Collection - Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: VU6028418 and Scopolamine in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU6028418 and scopolamine (B1681570), two key pharmacological tools used in behavioral research. While both modulate the cholinergic system, their distinct mechanisms of action lead to different applications in studying cognition and motor control. Scopolamine, a non-selective muscarinic antagonist, is widely used to induce cognitive deficits, serving as a model for memory impairment. In contrast, this compound is a highly selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, primarily investigated for its potential in treating movement disorders.
Mechanism of Action: A Tale of Two Antagonists
Scopolamine acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2][3] This non-selective blockade of cholinergic transmission throughout the central nervous system leads to a broad range of effects, including well-documented impairments in learning, memory, and attention.[3][4][5] It is this ability to induce temporary cognitive deficits that has established scopolamine as a standard tool in preclinical research for screening potential cognition-enhancing compounds.[6]
This compound, on the other hand, exhibits high selectivity for the M4 muscarinic acetylcholine receptor, with an in vitro IC50 of 4.1 nM for the human M4 receptor.[4] Its action is largely focused on the striatum, where M4 receptors are highly expressed and play a crucial role in modulating extrapyramidal motor control through a complex interplay with the dopaminergic system.[4] This selectivity suggests that this compound may offer a more targeted approach to modulating cholinergic activity with potentially fewer side effects compared to non-selective antagonists like scopolamine.
Signaling Pathway Overview
The distinct receptor targets of this compound and scopolamine result in the modulation of different downstream signaling cascades. The following diagrams illustrate their respective primary mechanisms of action.
Performance in Behavioral Assays: A Comparative Overview
Scopolamine: Inducing Cognitive Deficits
Scopolamine is extensively documented to impair performance in a variety of cognitive tasks.
| Behavioral Assay | Animal Model | Scopolamine Dose/Route | Key Findings |
| Novel Object Recognition | Rats | Intraperirhinal infusion | Impaired recognition memory.[2][7] |
| Morris Water Maze | Mice | 1 mg/kg | Impaired spatial learning and memory.[8][9] |
| Y-Maze | Mice | Not specified | Reduced spontaneous alternation.[10] |
| Passive Avoidance | Mice | Not specified | Decreased step-through latency.[10] |
| Divided Attention Task | Rats | Not specified | Impaired performance.[11] |
This compound: Targeting Motor Control
The behavioral data for this compound primarily focuses on its effects in models of movement disorders.
| Behavioral Assay | Animal Model | This compound Dose/Route | Key Findings |
| Haloperidol-Induced Catalepsy | Rats | 0.3, 1, and 3 mg/kg, oral | Dose-dependent reversal of catalepsy.[4] |
Experimental Protocols: A Closer Look
Scopolamine-Induced Cognitive Impairment in the Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents.
Objective: To evaluate the effect of a compound on scopolamine-induced deficits in recognition memory.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are of similar size but differ in shape and texture.
-
Scopolamine hydrobromide.
-
Vehicle (e.g., saline).
-
Test compound.
Procedure:
-
Habituation: Individually place each animal in the empty open field for 5-10 minutes to allow for exploration and adaptation to the new environment. This is typically done for 2-3 consecutive days.
-
Drug Administration: On the test day, administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the training session. The test compound is typically administered prior to the scopolamine injection.
-
Training (Familiarization) Phase: Place two identical objects (A and A) in the open field. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing (Choice) Phase: Replace one of the familiar objects with a novel object (B). Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a scopolamine-induced cognitive impairment study using the Novel Object Recognition test.
Conclusion
This compound and scopolamine are valuable but distinct tools for behavioral neuroscience research. Scopolamine's broad antagonistic action at all muscarinic receptors makes it a robust tool for inducing general cognitive dysfunction, which is useful for screening compounds with potential nootropic effects. However, its lack of selectivity can complicate the interpretation of results. This compound, with its high selectivity for the M4 receptor, offers a more refined approach to investigate the role of this specific receptor subtype in motor control and potentially other CNS functions. Future research directly comparing these two compounds in a battery of behavioral assays would be invaluable for further delineating the specific contributions of different muscarinic receptor subtypes to cognition and behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Paradoxical Facilitation of Object Recognition Memory after Infusion of Scopolamine into Perirhinal Cortex: Implications for Cholinergic System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine infused into perirhinal cortex improves object recognition memory by blocking the acquisition of interfering object information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Muscarinic M1, but not M4, receptor antagonism impairs divided attention in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of VU6028418 and trihexyphenidyl
Head-to-Head Comparison: VU6028418 vs. Trihexyphenidyl (B89730)
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed, data-driven comparison between this compound, a modern preclinical tool compound, and trihexyphenidyl, a long-established clinical agent. The focus is on their distinct pharmacological profiles, mechanisms of action, and the experimental data that define their utility and limitations. This compound represents a highly selective antagonist for the M₄ muscarinic acetylcholine (B1216132) receptor (mAChR), while trihexyphenidyl is a non-selective antagonist with a higher affinity for the M₁ subtype. This comparison illuminates the evolution of muscarinic receptor pharmacology from broad-spectrum agents to precisely targeted molecular probes.
Mechanism of Action and Signaling Pathways
The primary distinction between this compound and trihexyphenidyl lies in their target receptor subtype and the corresponding intracellular signaling cascades they modulate.
-
This compound is a potent and highly selective antagonist of the M₄ muscarinic receptor.[1][2] M₄ receptors couple to Gαi/o proteins. When activated by acetylcholine (ACh), they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] As an antagonist, this compound blocks this process, thereby preventing the ACh-mediated inhibition of cAMP production.
-
Trihexyphenidyl is a non-selective muscarinic antagonist that demonstrates a higher affinity for the M₁ receptor subtype.[5][6] M₁ receptors couple to Gαq/11 proteins.[4] Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca²⁺).[7] Trihexyphenidyl primarily acts by blocking this Gq-mediated signaling cascade. Its effects at other muscarinic subtypes (M₂, M₃, M₄, M₅) contribute to its broad physiological effects and side-effect profile.[6][8]
Pharmacological Profile
The quantitative differences in receptor binding affinity and selectivity are stark, highlighting this compound's utility as a specific tool and explaining trihexyphenidyl's broad clinical effects and side effects.
| Parameter | This compound | Trihexyphenidyl |
| Primary Target | M₄ Muscarinic Receptor[1] | M₁ Muscarinic Receptor[5][6] |
| Mechanism | Competitive Antagonist[1] | Competitive Antagonist[6][8] |
| Binding Affinity (Ki, nM) | ||
| hM₁ Receptor | >10,000 (IC₅₀)[1] | 1.35[9] |
| hM₂ Receptor | 3,500 (IC₅₀)[1] | 12[9] |
| hM₃ Receptor | >10,000 (IC₅₀)[1] | 11.2[9] |
| hM₄ Receptor | 4.1 (IC₅₀) / 3.2 (Ki)[1] | ~18 (pA₂)[10] |
| hM₅ Receptor | >10,000 (IC₅₀)[1] | Data not available |
| Selectivity Profile | >850-fold selective for hM₄ over hM₂; >2400-fold over other subtypes.[1] | M₁ > M₂ ≈ M₃. Considered non-selective with M₁ preference.[6][9] |
Pharmacokinetic Properties
Both compounds are orally bioavailable and cross the blood-brain barrier, but their pharmacokinetic profiles differ, reflecting their distinct development histories and chemical structures.
| Parameter | This compound | Trihexyphenidyl |
| Oral Bioavailability (%F) | ≥100% (Rat, Mouse); 86% (Dog)[1][11] | Well-absorbed from GI tract[12][13] |
| Tmax (Oral) | 1.3 - 4.7 hours (species dependent)[11] | 1.3 - 3 hours[5][8] |
| Elimination Half-Life (t½) | >13 hours (species dependent)[1] | 3.3 - 10 hours (studies vary)[5][8][12][14] |
| Brain Penetration | Kp: 3.4; Kp,uu: 0.32 (Rat)[1] | Achieves high concentration in the brain[12] |
In Vivo Efficacy and Side Effect Profile
The intended applications and observed in vivo effects of the two compounds are vastly different.
This compound: As a preclinical compound, this compound has been evaluated in rodent models of movement disorders. It demonstrated a robust, dose-dependent reversal of catalepsy in a rat model of haloperidol-induced catalepsy, with a minimum effective dose of 1 mg/kg.[1] This supports the hypothesis that selective M₄ antagonism is a viable strategy for treating movement disorders.[1][15] However, further development of this compound was precluded by off-target activity, including significant inhibition of the hERG potassium channel (IC₅₀ = 431 nM) and binding to the σ₁ receptor (Ki = 16.9 nM).[1]
Trihexyphenidyl: Trihexyphenidyl has been used clinically for decades to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[5][13] It improves muscle control and reduces stiffness and tremors.[8] Its clinical utility is often limited by a significant side-effect profile stemming from its non-selective antagonism of muscarinic receptors throughout the central and peripheral nervous systems. Common side effects include dry mouth, blurred vision, constipation, urinary retention, tachycardia, and significant CNS effects such as confusion, memory impairment, and hallucinations, particularly in elderly patients.[5][8]
Detailed Experimental Protocols
The characterization of these compounds relies on standardized in vitro and in vivo assays.
Protocol 1: Muscarinic Receptor Functional Antagonist Assay (Calcium Mobilization - M₁/M₃/M₅)
This assay measures the ability of an antagonist to block agonist-induced intracellular calcium release in cells expressing Gq-coupled muscarinic receptors.[4][16][17]
-
Cell Plating: Stably transfected cells (e.g., CHO or HEK293) expressing the human M₁ receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured for 18-24 hours.[16][18]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-3) for 30-60 minutes at 37°C.[16][19] Homogeneous "no-wash" kits are also commonly used.[17]
-
Compound Addition: The test compound (e.g., trihexyphenidyl) is serially diluted and added to the wells. The plate is incubated for a predefined period to allow the antagonist to bind to the receptors.
-
Data Acquisition: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken. An EC₈₀ concentration of a standard agonist (e.g., acetylcholine, carbachol) is then added to all wells, and the resulting change in fluorescence (calcium flux) is recorded over time.[17]
-
Analysis: The peak fluorescence response is measured. The antagonist's effect is calculated as the percent inhibition of the agonist response. An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Muscarinic Receptor Functional Antagonist Assay (cAMP Inhibition - M₂/M₄)
This assay measures the ability of an antagonist to reverse agonist-mediated inhibition of adenylyl cyclase in cells expressing Gi-coupled receptors.[3][20]
-
Cell Plating: Cells stably expressing the human M₄ receptor are plated as described above.
-
Compound Treatment: Cells are incubated with a stimulation buffer containing a fixed concentration of an adenylyl cyclase activator (e.g., forskolin), the test antagonist (e.g., this compound) at various concentrations, and a fixed EC₈₀ concentration of an agonist (e.g., acetylcholine).
-
Cell Lysis and Detection: After incubation (e.g., 30 minutes), cells are lysed, and the intracellular cAMP level is quantified using a competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[20]
-
Analysis: The signal is inversely proportional to the cAMP concentration. The antagonist's ability to reverse the agonist-induced inhibition of the forskolin (B1673556) response is measured. Data are normalized, and an IC₅₀ value is calculated.
Protocol 3: In Vivo Haloperidol-Induced Catalepsy Model
This model assesses the potential of a compound to treat the extrapyramidal side effects associated with dopamine (B1211576) D₂ receptor antagonists.[21]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Catalepsy Induction: Animals are administered haloperidol (B65202) (e.g., 0.5 - 1.0 mg/kg, intraperitoneally or subcutaneously) to induce a cataleptic state.[22][21]
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another relevant route, typically before or after the haloperidol injection.[1]
-
Behavioral Testing (Bar Test): At set time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.[21] The animal's front paws are gently placed on a horizontal bar elevated approximately 9-10 cm from the surface. The latency (in seconds) for the animal to remove both paws and step down is recorded, up to a maximum cutoff time (e.g., 180 seconds).
-
Analysis: The mean latency to descend is calculated for each treatment group. A significant reduction in latency compared to the vehicle-treated control group indicates anticataleptic efficacy.[1]
Summary and Conclusion
The comparison between this compound and trihexyphenidyl provides a clear illustration of progress in pharmacological research.
-
Trihexyphenidyl is a product of classic drug discovery, offering clinical efficacy in Parkinson's disease through broad, non-selective antagonism of muscarinic receptors.[5] Its utility is a trade-off against a substantial side-effect burden that is a direct consequence of its action at multiple receptor subtypes, particularly M₁ and M₃.[6]
-
This compound is a modern tool compound designed for target validation. Its exceptional selectivity for the M₄ receptor allows researchers to precisely probe the function of this specific subtype in the central nervous system.[1] While off-target liabilities prevented its progression as a clinical candidate, it and similar compounds are invaluable for dissecting the complex biology of the cholinergic system and identifying more refined therapeutic strategies for movement disorders.[1][15]
For drug development professionals, this comparison underscores the critical importance of subtype selectivity in minimizing adverse effects and maximizing therapeutic windows for GPCR-targeted therapies.
References
- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. innoprot.com [innoprot.com]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Trihexyphenidyl - Wikipedia [en.wikipedia.org]
- 9. trihexyphenidyl | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Antagonism by (R)- and (S)-trihexyphenidyl of muscarinic stimulation of adenylyl cyclase in rat olfactory bulb and inhibition in striatum and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Pharmacokinetics of trihexyphenidyl after short-term and long-term administration to dystonic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Unveiling the Potential of VU6028418: A Comparative Guide to its In Vivo Efficacy for Dystonia
For Immediate Release
A deep dive into the preclinical efficacy of the selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, VU6028418, offers promising new avenues for the treatment of dystonia. This guide provides a comparative analysis of this compound against established dystonia treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Dystonia, a complex neurological movement disorder characterized by involuntary muscle contractions, presents a significant therapeutic challenge. Current treatments, such as non-selective anticholinergic drugs, are often associated with dose-limiting side effects. The development of subtype-selective muscarinic receptor antagonists like this compound represents a targeted approach to mitigate these adverse effects while retaining therapeutic efficacy. This guide synthesizes the available preclinical in vivo data to evaluate the potential of this compound in the context of existing therapeutic options.
Comparative In Vivo Efficacy in the Haloperidol-Induced Catalepsy Model
A widely utilized animal model for screening anti-dystonic and anti-parkinsonian drugs is the haloperidol-induced catalepsy model in rats. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of motor immobility (catalepsy) that can be reversed by clinically effective anti-dystonia drugs. The following table summarizes the in vivo efficacy of this compound and other relevant compounds in this model. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparative trials have not been published.
| Compound | Mechanism of Action | Animal Model | Doses Tested (mg/kg) | Efficacy (% Reversal of Catalepsy) | Reference |
| This compound | Selective M4 Muscarinic Receptor Antagonist | Rat (Haloperidol-Induced Catalepsy) | 0.3, 1, 3 (oral) | 26.2% (p > 0.05), 50.9% (p < 0.01), 65.2% (p < 0.001) | [1] |
| Trihexyphenidyl | Non-selective Muscarinic Receptor Antagonist | Mice (Haloperidol-Induced Catalepsy) | 10 (oral) | Significant reduction in cataleptic score | [2] |
| Baclofen (B1667701) | GABAB Receptor Agonist | Rat (Haloperidol-Induced Catalepsy) | Low and High doses | Biphasic: Low doses reduce catalepsy, high doses potentiate it. A 10 mg/kg dose significantly reduced cataleptic scores. | [1][3] |
| Diazepam | GABAA Receptor Positive Allosteric Modulator | Rat (Apomorphine-induced stereotypy antagonism by haloperidol) | Not directly tested on catalepsy reversal. Attenuated the antagonistic effect of haloperidol on apomorphine-induced stereotypic behavior after subchronic treatment. | [4] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate critical evaluation of the presented data, this section outlines the key experimental methodologies cited.
Haloperidol-Induced Catalepsy in Rats (for this compound and Baclofen)
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg.[5][6]
-
Drug Administration: Test compounds (e.g., this compound, Baclofen) or vehicle are typically administered orally (p.o.) or i.p. at specified time points before or after haloperidol injection.
-
Assessment of Catalepsy: The "bar test" is commonly used.[7] The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is measured, with a cut-off time usually set at 180 or 300 seconds.[6][7] Longer latencies indicate a greater degree of catalepsy. Efficacy of the test compound is measured by the reduction in this latency compared to the vehicle-treated group.
Haloperidol-Induced Catalepsy in Mice (for Trihexyphenidyl)
-
Animals: Albino mice.
-
Induction of Catalepsy: Haloperidol is administered i.p. at a dose of 1.0 mg/kg.[2]
-
Drug Administration: Trihexyphenidyl or vehicle is administered orally 30 minutes prior to haloperidol.
-
Assessment of Catalepsy: A standard bar test is used to assess the cataleptic state at various time points after haloperidol administration.[2]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for evaluating the in vivo efficacy of compounds in the haloperidol-induced catalepsy model of dystonia.
Caption: Simplified signaling pathway illustrating the role of the M4 receptor in the striatum and the mechanism of action of this compound.
Discussion and Future Directions
The preclinical data suggests that this compound, a selective M4 muscarinic receptor antagonist, demonstrates significant in vivo efficacy in a relevant animal model of dystonia. Its dose-dependent reversal of haloperidol-induced catalepsy indicates a promising therapeutic potential. The selectivity for the M4 receptor subtype may offer a significant advantage over existing non-selective anticholinergic drugs by potentially reducing the burden of adverse effects.
References
- 1. Biphasic dose-response effect of baclofen on haloperidol catalepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Tribulus terrestris on Haloperidol-induced Catalepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baclofen's anticataleptic effects on haloperidol and pilocarpine catalepsy [wisdomlib.org]
- 4. Diazepam attenuates the antagonism of haloperidol against apomorphine-induced stereotypic behavior after subchronic but not acute treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Comparative Guide: VU6028418 as a Negative Control in M4 Receptor Agonist Studies
This guide provides a comprehensive comparison of VU6028418 with M4 receptor agonists, establishing its role as a negative control in research and drug development. The information presented herein is intended for researchers, scientists, and drug development professionals working on the M4 muscarinic acetylcholine (B1216132) receptor.
Introduction to M4 Receptor Signaling
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission.[1] Primarily coupled to the Gi/o protein, activation of the M4 receptor by an agonist, such as the endogenous neurotransmitter acetylcholine, leads to the inhibition of adenylyl cyclase.[1][2] This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways, influencing neuronal excitability and neurotransmitter release.[1][3] M4 receptors are a key target for therapeutic development in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[3][4][5]
This compound: A Selective M4 Receptor Antagonist
This compound is a potent and highly selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[6][7][8] Its mechanism of action is to block the binding of agonists to the M4 receptor, thereby preventing receptor activation and the subsequent downstream signaling cascade. This makes it an ideal tool for in vitro and in vivo studies to confirm that the observed effects of a test compound are indeed mediated by the M4 receptor. When used as a negative control, this compound should abolish the response seen with an M4 agonist.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound in comparison to a known M4 receptor agonist, Xanomeline.
| Compound | Target | Mechanism of Action | IC50 / EC50 | Selectivity |
| This compound | M4 mAChR | Antagonist | hM4 IC50 = 4.1 nM, rM4 IC50 = 57 nM[6] | High selectivity for M4 over other muscarinic subtypes (hM1, hM2, hM3, hM5 IC50 > 10 µM)[6] |
| Xanomeline | M1/M4 mAChR | Agonist | - | Preferring M1 and M4 subtypes[9] |
hM4: human M4 receptor, rM4: rat M4 receptor
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize M4 receptor activation and the utility of this compound as a negative control.
1. Calcium Mobilization Assay
-
Objective: To measure the activation of Gq-coupled receptors, which can be a secondary signaling pathway for M4 receptors in some systems, or to assess off-target effects.
-
Cell Line: CHO or HEK-293 cells stably expressing the human M4 receptor.
-
Protocol:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
To establish this compound as a negative control, pre-incubate a subset of wells with this compound (e.g., 1-10 µM) for 15-30 minutes.
-
Prepare a dose-response curve of an M4 agonist (e.g., acetylcholine or a test compound).
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the agonist to the wells and immediately measure the change in fluorescence over time.
-
Expected Outcome: M4 agonists will elicit a concentration-dependent increase in intracellular calcium. In wells pre-treated with this compound, this agonist-induced calcium mobilization will be significantly inhibited or abolished, confirming the M4-mediated effect.
-
2. cAMP Accumulation Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity following M4 receptor activation.
-
Cell Line: CHO or HEK-293 cells stably expressing the human M4 receptor.
-
Protocol:
-
Plate cells in a 96-well plate and grow to 80-90% confluence.
-
Starve the cells in a serum-free medium for a few hours prior to the assay.
-
To establish this compound as a negative control, pre-incubate a subset of wells with this compound (e.g., 1-10 µM) for 15-30 minutes.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production, in the presence or absence of a dose-range of an M4 agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Expected Outcome: The M4 agonist will cause a concentration-dependent decrease in forskolin-stimulated cAMP levels. In the presence of this compound, the ability of the agonist to reduce cAMP levels will be blocked.
-
3. [³⁵S]GTPγS Binding Assay
-
Objective: To directly measure G protein activation upon receptor stimulation.
-
Preparation: Cell membranes from cells expressing the M4 receptor.
-
Protocol:
-
Incubate cell membranes with increasing concentrations of an M4 agonist in an assay buffer containing GDP.
-
To establish this compound as a negative control, pre-incubate a subset of reactions with this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Expected Outcome: The M4 agonist will stimulate the binding of [³⁵S]GTPγS in a concentration-dependent manner. This stimulation will be competitively antagonized in the presence of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: M4 receptor signaling pathway and points of intervention.
Caption: Experimental workflow for using this compound as a negative control.
References
- 1. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling VU6028418: A Comparative Analysis of a Highly Selective M4 Muscarinic Receptor Antagonist
For researchers and drug development professionals, the quest for highly selective receptor modulators is paramount. VU6028418 has emerged as a potent and selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target in the treatment of neurological and psychiatric disorders. This guide provides a comprehensive comparison of this compound with other M4 antagonists, supported by experimental data and detailed protocols to facilitate the replication of these crucial findings.
At a Glance: this compound's Superior Selectivity Profile
This compound distinguishes itself through its exceptional selectivity for the human M4 receptor over other muscarinic receptor subtypes. This high selectivity is a critical attribute, as off-target effects at other mAChR subtypes are associated with undesirable side effects. The following tables summarize the in vitro potency and selectivity of this compound in comparison to other selective M4 antagonists.
| Compound | hM4 IC50 (nM) | hM1 IC50 (μM) | hM2 IC50 (μM) | hM3 IC50 (μM) | hM5 IC50 (μM) |
| This compound | 4.1 | >10 | 3.5 | >10 | >10 |
| VU6013720 | 0.59 | >10 | 0.67 | >10 | >10 |
| VU6021302 | 1.8 | >10 | 2.5 | >10 | >10 |
| VU6021625 | 0.44 | >10 | 3.2 | >10 | >10 |
Table 1: In Vitro Potency and Selectivity of this compound and Comparator M4 Antagonists at Human Muscarinic Receptors. Data represents the half-maximal inhibitory concentration (IC50) from functional assays. A lower IC50 value indicates higher potency. Data sourced from "Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist"[1] and "Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy".
In Vivo Profile: Pharmacokinetics and Efficacy
Beyond its impressive in vitro profile, this compound demonstrates favorable pharmacokinetic properties and in vivo efficacy in a preclinical model of movement disorders.
| Compound | Species | Dose (mg/kg) | Route | Brain/Plasma Ratio | Half-life (h) |
| This compound | Rat | 1 | p.o. | 3.4 | 13 |
| VU6021625 | Rat | 1 | i.p. | 0.2 | 1.9 |
Table 2: Comparative Pharmacokinetic Parameters of this compound and VU6021625 in Rats. The brain/plasma ratio indicates the compound's ability to penetrate the central nervous system. Data sourced from "Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist"[1] and "Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy".
In a rat model of haloperidol-induced catalepsy, a test used to assess potential antipsychotic efficacy, this compound demonstrated a dose-dependent reversal of cataleptic behavior.[1] This provides in vivo evidence of its functional antagonism at the M4 receptor.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to characterize this compound, the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow for evaluating M4 antagonists.
References
Assessing the Therapeutic Potential of VU6028418 Against Existing Treatments for Movement Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic options for movement disorders, such as dystonia and Parkinson's disease, is continually evolving. This guide provides a comprehensive comparison of the novel M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU6028418, with established treatments, namely trihexyphenidyl (B89730) for dystonia and levodopa (B1675098) for Parkinson's disease. By presenting preclinical data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to offer an objective assessment of the therapeutic potential of this compound for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and highly selective antagonist of the M4 muscarinic acetylcholine receptor, a key player in the modulation of striatal output pathways implicated in motor control. Preclinical evidence suggests that by selectively targeting the M4 receptor, this compound may offer a more refined approach to treating movement disorders compared to existing non-selective anticholinergic agents like trihexyphenidyl, potentially reducing the burden of side effects. Furthermore, its distinct mechanism of action presents an alternative or adjunctive therapeutic strategy to the dopaminergic pathway targeted by levodopa in Parkinson's disease. This guide delves into the available data to substantiate these claims and provide a clear comparison of these therapeutic agents.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and preclinical efficacy of this compound, trihexyphenidyl, and levodopa.
Table 1: General Characteristics of Investigated Compounds
| Feature | This compound | Trihexyphenidyl | Levodopa |
| Drug Class | M4 Muscarinic Acetylcholine Receptor Antagonist | Non-selective Muscarinic Acetylcholine Receptor Antagonist | Dopamine (B1211576) Precursor |
| Primary Indication(s) | Investigational for Dystonia and Parkinson's Disease | Dystonia, Parkinson's Disease | Parkinson's Disease |
| Mechanism of Action | Selectively blocks M4 mAChRs in the striatum, modulating cholinergic signaling. | Blocks muscarinic acetylcholine receptors (primarily M1) in the central nervous system, helping to restore the balance between acetylcholine and dopamine.[1] | Converted to dopamine in the brain, replenishing depleted dopamine levels.[2][3] |
| Known Side Effects | Preclinical data is limited; potential for on-target adverse effects related to M4 antagonism is under investigation. | Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment, agitation.[1][4] | Nausea, vomiting, dizziness, postural hypotension, dyskinesias (involuntary movements) with long-term use.[5][6] |
Table 2: Preclinical Efficacy Data in Animal Models
| Compound | Animal Model | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | Haloperidol-Induced Catalepsy (Rat) | Reversal of catalepsy | - 1 mg/kg reversed catalepsy by 50.9% - 3 mg/kg reversed catalepsy by 65.2% | [7] |
| Trihexyphenidyl | DYT1 Dystonia (Mouse Model) | Increase in striatal dopamine release | - Increased dopamine release by 35% in Dyt1 mice - Increased dopamine release by 65% in wild-type mice | [8] |
| Levodopa | 6-OHDA Model of Parkinson's Disease (Rat) | Improvement in forelimb adjusting steps | Alleviated akinesia as demonstrated by improved performance in the Forepaw Adjusting Step (FAS) test. | [9] |
| Levodopa | 6-OHDA Model of Parkinson's Disease (Rat) | Contralateral rotations | Dose-dependent increase in contralateral rotations, indicative of a therapeutic effect. | [10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are rooted in their distinct interactions with key neurotransmitter systems in the basal ganglia, a group of brain structures critical for motor control.
Dopaminergic Signaling in Parkinson's Disease and the Role of Levodopa
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to a dopamine deficit in the striatum.[11] This disrupts the delicate balance of the direct and indirect pathways of the basal ganglia, resulting in the cardinal motor symptoms of the disease. Levodopa, as a precursor to dopamine, directly addresses this deficit.[2][3]
Cholinergic Signaling in Dystonia and the Role of Trihexyphenidyl
In dystonia, there is evidence of striatal cholinergic dysfunction, suggesting an imbalance between acetylcholine and dopamine.[2] Trihexyphenidyl, a non-selective muscarinic antagonist, is thought to restore this balance by blocking the effects of acetylcholine.[1]
The M4 Receptor Pathway and the Therapeutic Rationale for this compound
The M4 muscarinic receptor is highly expressed in the striatum, particularly on the direct pathway spiny projection neurons.[4] By antagonizing these receptors, this compound is hypothesized to modulate the indirect pathway, which is overactive in Parkinson's disease, and restore a more balanced striatal output, thereby alleviating motor symptoms. This selective approach aims to avoid the side effects associated with non-selective muscarinic antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key preclinical models discussed in this guide.
Haloperidol-Induced Catalepsy in Rats
This model is widely used to screen for drugs with potential therapeutic effects in Parkinson's disease, as haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state that mimics some of the motor deficits of the disease.
Detailed Steps:
-
Animals: Male Sprague-Dawley rats are typically used and are allowed to acclimate to the laboratory conditions for at least one week prior to the experiment.[12]
-
Haloperidol Administration: Haloperidol is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at a dose known to induce catalepsy (e.g., 1 mg/kg).[13]
-
Test Compound Administration: this compound or the vehicle control is administered orally (p.o.) at various doses prior to the catalepsy assessment.[7]
-
Catalepsy Assessment (Bar Test): At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are placed on a horizontal bar raised a specific height from the surface. The latency for the rat to remove both forepaws from the bar is recorded, with a maximum cut-off time.[12][14]
-
Data Analysis: The mean latency to withdraw is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the effect of the test compound.[7]
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease.[1][15]
Detailed Steps:
-
Surgery: Rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and a cannula is lowered to the coordinates of the medial forebrain bundle. 6-OHDA is then infused to induce the lesion.[1]
-
Recovery and Lesion Confirmation: Animals are allowed to recover for several weeks. The extent of the dopaminergic lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.[1]
-
Behavioral Assessment: A battery of behavioral tests is used to assess motor function, including the forepaw adjusting step test, cylinder test, and assessment of drug-induced rotations.[9][16]
-
Drug Administration: Levodopa or other test compounds are administered, and their effects on motor performance are evaluated.
-
Histology: After the behavioral experiments, the brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum.
Tor1a (DYT1) Mouse Model of Dystonia
This genetic model carries a mutation in the Tor1a gene, which is responsible for early-onset generalized dystonia in humans. While these mice do not always display overt dystonic movements, they exhibit underlying neuronal abnormalities and are a valuable tool for studying the pathophysiology of dystonia and for testing potential therapeutics.[17][18]
Detailed Steps:
-
Animal Models: Heterozygous Tor1a knock-in mice (Tor1a+/ΔE) are commonly used.[18]
-
Behavioral Analysis: A range of behavioral tests can be employed to detect subtle motor deficits, including analysis of spontaneous locomotor activity, motor coordination on the rotarod, and observation for abnormal postures or movements like hindlimb clasping.[17]
-
Drug Treatment: Trihexyphenidyl or other test compounds are administered, and their impact on the observed behavioral phenotypes is measured.
-
Neurochemical and Electrophysiological Studies: Following behavioral testing, brain tissue can be collected for neurochemical analyses, such as measuring striatal dopamine and acetylcholine levels via microdialysis or high-performance liquid chromatography (HPLC), or for electrophysiological recordings to assess synaptic plasticity.[8]
Conclusion and Future Directions
The preclinical data currently available for this compound are promising, suggesting its potential as a selective and effective treatment for movement disorders. Its targeted mechanism of action as an M4 mAChR antagonist offers a clear theoretical advantage over non-selective anticholinergics like trihexyphenidyl, potentially leading to a better side-effect profile. Furthermore, its ability to modulate the cholinergic system provides a therapeutic avenue distinct from the dopaminergic focus of levodopa, suggesting possibilities for combination therapies or for treating patients who do not respond adequately to dopamine replacement.
However, further research is imperative. Head-to-head preclinical studies directly comparing this compound with trihexyphenidyl in dystonia models and with levodopa in Parkinson's disease models are crucial to definitively establish its relative efficacy and safety. Long-term studies are also needed to assess the potential for on-target side effects and the durability of its therapeutic effects. As this compound progresses through the drug development pipeline, the scientific community eagerly awaits further data that will clarify its ultimate therapeutic potential in improving the lives of patients with movement disorders.
References
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Striatal cholinergic dysfunction as a unifying theme in the pathophysiology of dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Signaling in Parkinson's Disease | Cell Signaling Technology [cellsignal.com]
- 4. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. A pathway to Parkinson’s disease | eLife Science Digests | eLife [elifesciences.org]
- 7. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 16. The effects of L-DOPA on gait abnormalities in a unilateral 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral Signature of Trihexyphenidyl in The Tor1a (DYT1) Knockin Mouse Model of Dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
Safety Operating Guide
Personal protective equipment for handling VU6028418
Essential Safety and Handling Guide for VU6028418
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor antagonist. Given that this compound is a bioactive compound intended for laboratory research, and comprehensive toxicological data may not be available, it is imperative to handle it with a high degree of caution. The following procedures are based on established best practices for managing potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure to this compound. The minimum required PPE for handling this compound, particularly in its powdered form, is outlined below. All personnel must be trained in the proper use and disposal of PPE.[1][2][3]
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][5] | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Check for tears or holes before use. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. An N95 respirator or higher may be appropriate. | Prevents inhalation of the compound. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Weighing : When weighing the powdered compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation : Prepare solutions within a fume hood. When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound hydrochloride is soluble in DMSO and ethanol.
-
General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan:
-
Waste Segregation : All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a dedicated, labeled hazardous waste container.
-
Chemical Waste : Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. For a small spill of solid material, gently cover with an absorbent material and then decontaminate the area. For a liquid spill, absorb with an inert material and place it in the hazardous waste container. Always wear appropriate PPE during cleanup.
Visual Guides to Safe Handling
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been created.
Caption: This diagram illustrates the sequential steps for safely handling this compound in a laboratory setting.
Caption: A decision-making diagram for selecting the appropriate personal protective equipment.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
